molecular formula C13H14ClN3O2 B402179 ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate CAS No. 137278-71-8

ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Katalognummer: B402179
CAS-Nummer: 137278-71-8
Molekulargewicht: 279.72g/mol
InChI-Schlüssel: XLJYQNIGQHYSHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14ClN3O2 and its molecular weight is 279.72g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 5-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJYQNIGQHYSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165179
Record name Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137278-71-8
Record name Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137278-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mass spectrometry analysis of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Mass Spectrometric Analysis of Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Introduction: Characterizing a Privileged Scaffold

In the landscape of modern drug discovery and development, pyrazole derivatives represent a cornerstone of medicinal chemistry, recognized for their wide spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] The specific molecule of interest, ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate, combines several key structural motifs: a substituted pyrazole core, an amino group, an ethyl ester, and a chlorobenzyl moiety. Each of these features contributes to its unique physicochemical properties and, consequently, to the strategy required for its characterization.

This guide serves as a comprehensive manual for researchers and analytical scientists tasked with the structural elucidation and quantification of this compound. As a Senior Application Scientist, my objective is not merely to provide a set of protocols, but to illuminate the rationale behind each analytical decision. We will explore the journey of the molecule from sample preparation to detection, focusing on how its inherent structure dictates our choice of instrumentation and experimental parameters. We will delve into predicting its fragmentation behavior—a critical step in confirming its identity—and establish a robust analytical workflow that ensures both accuracy and reliability, the hallmarks of sound scientific practice.

The calculated monoisotopic mass of the neutral molecule (C₁₃H₁₄ClN₃O₂) is 279.0829 Da for the ³⁵Cl isotope and 281.0799 Da for the ³⁷Cl isotope. This characteristic isotopic signature is a foundational element of our analytical strategy.

Part 1: The Analytical Strategy - Choosing the Right Tools

The first and most critical step in any analytical endeavor is the selection of the appropriate technology. This choice is not arbitrary; it is a deliberate decision based on the analytical question at hand—are we performing qualitative structural confirmation or quantitative measurement?—and the chemical nature of the analyte.

Ionization Source Selection: A Tale of Protons and Polarity

For a molecule to be analyzed by mass spectrometry, it must first be ionized. The efficiency of this process is paramount. Given the structure of our target compound, which contains multiple polar functional groups and basic nitrogen atoms, Electrospray Ionization (ESI) is the logical primary choice.

  • Expertise in Action: ESI is a soft ionization technique that excels with polar and thermally labile molecules.[2][3] The amino group and the nitrogen atoms within the pyrazole ring are readily protonated in the presence of an acidic mobile phase (e.g., containing 0.1% formic acid). This leads to the highly efficient formation of the protonated molecule, [M+H]⁺, which is the primary ion we will target in our analysis.

  • Alternative Considerations: While ESI is ideal, Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative, particularly for molecules of moderate polarity or when analyzing samples in complex matrices where ESI might suffer from ion suppression.[4][5] APCI utilizes a corona discharge to ionize the solvent, which then transfers a proton to the analyte. For this specific compound, however, the superior sensitivity for polar, protic molecules makes ESI the preferred method.

Mass Analyzer Selection: The Dichotomy of Discovery and Quantification

The choice of mass analyzer dictates the type of data we can acquire. The two most relevant technologies for this application are Quadrupole Time-of-Flight (Q-TOF) for high-resolution analysis and Triple Quadrupole (QqQ) for targeted quantification.

  • High-Resolution Analysis (Q-TOF): For initial structural confirmation and elucidation, a Q-TOF mass spectrometer is unparalleled.[6][7] It combines the ion-filtering capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer.[8][9] This allows us to:

    • Confirm Elemental Composition: By measuring the mass of the [M+H]⁺ ion with high accuracy (typically <5 ppm), we can confidently confirm the elemental formula, C₁₃H₁₅ClN₃O₂⁺.

    • Resolve Isotopic Patterns: The high resolution of a TOF analyzer allows for the clear separation and measurement of the ³⁵Cl and ³⁷Cl isotopic peaks, providing an additional layer of confirmation.

    • Perform High-Resolution MS/MS: By selecting the precursor ion in the quadrupole and fragmenting it, the TOF analyzer can measure the accurate mass of the resulting product ions, which is indispensable for elucidating fragmentation pathways.[6]

  • Targeted Quantification (QqQ): Once the compound's identity is confirmed and its fragmentation is understood, a triple quadrupole mass spectrometer becomes the instrument of choice for sensitive and selective quantification.[10][11] This is achieved through Multiple Reaction Monitoring (MRM), where the first quadrupole selects the precursor ion ([M+H]⁺) and the third quadrupole selects a specific, high-intensity product ion. This highly specific transition minimizes chemical noise, leading to exceptional sensitivity and a wide dynamic range, which is critical for applications like pharmacokinetic studies.

Analytical Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate mass spectrometry workflow.

MS_Workflow Figure 1. Analytical Workflow Decision Tree cluster_0 Analytical Goal cluster_1 Methodology cluster_2 Instrumentation cluster_3 Key Outputs Goal What is the analytical objective? Screening Structural Elucidation & Confirmation Goal->Screening Identity? Structure? Quant Targeted Quantification Goal->Quant How much? QTOF LC-Q-TOF MS (High-Resolution MS & MS/MS) Screening->QTOF QQQ LC-QqQ MS (MRM Assay) Quant->QQQ Output_QTOF Accurate Mass Confirmation Isotopic Pattern Verification Fragmentation Pathway Map QTOF->Output_QTOF Output_QQQ Concentration Data (e.g., ng/mL) Pharmacokinetic Profiles QQQ->Output_QQQ

Caption: Figure 1. Analytical Workflow Decision Tree

Part 2: Experimental Protocols & Data Acquisition

A robust protocol is a self-validating system. Every step is designed to minimize variability and maximize the quality of the data generated. The following protocols are provided as a starting point and should be optimized for the specific instrumentation used.

Sample & Mobile Phase Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate standard. Dissolve in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of methanol and water. This solution is suitable for direct infusion or LC-MS method development.

  • Mobile Phase A (Aqueous): Deionized water with 0.1% (v/v) formic acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) formic acid.

    • Causality: Formic acid is a crucial additive. It acidifies the mobile phase, promoting the protonation of the analyte's basic sites, which is essential for efficient positive-mode ESI.

Protocol 1: High-Resolution Analysis on an LC-Q-TOF System

This protocol is designed for the initial identification and structural characterization of the compound.

Parameter Setting Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry providing good retention and peak shape for this type of molecule.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and ionization efficiency.
Gradient 10% B to 95% B over 10 minA generic gradient to ensure elution of the compound and clean the column. This should be optimized for specific sample matrices.
Ionization Mode ESI PositiveThe molecule contains basic nitrogens that are easily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray plume for stable ion generation.
Source Temperature 120 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 350 °CEfficiently removes solvent from the ESI droplets to release gas-phase ions.
MS Scan Range m/z 50 - 500Covers the expected mass of the precursor ion and potential low-mass fragments.
MS/MS Acquisition Targeted MS/MS
Precursor Ions m/z 280.09 & 282.08The protonated monoisotopic masses for the ³⁵Cl and ³⁷Cl species, respectively.
Collision Energy Ramped 10 - 40 eVA collision energy ramp ensures the generation of both low-energy (stable) and high-energy (smaller) fragments for complete coverage.

Part 3: Data Interpretation - Decoding the Spectra

Full Scan MS: The Molecular Fingerprint

The first piece of data to examine is the full scan mass spectrum. We are looking for two key features:

  • The Protonated Molecule [M+H]⁺: A peak corresponding to the mass of the protonated molecule.

  • The Chlorine Isotope Pattern: A pair of peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1, which is characteristic of a molecule containing one chlorine atom.[12]

Table 1: High-Resolution Mass Verification

Ion SpeciesIsotopeCalculated Accurate Mass (m/z)Observed Accurate Mass (m/z)Mass Error (ppm)Relative Abundance
[C₁₃H₁₄ClN₃O₂ + H]⁺³⁵Cl280.0907280.0901-2.1100%
[C₁₃H₁₄ClN₃O₂ + H]⁺³⁷Cl282.0878282.0872-2.1~32%

The observation of these ions with high mass accuracy and the correct isotopic ratio provides unequivocal evidence of the compound's elemental composition.

MS/MS Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides the structural blueprint of the molecule. By inducing fragmentation, we can identify its constituent parts.[13] The fragmentation of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is predicted to occur along several logical pathways originating from the weakest bonds and leading to the formation of stable ions.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The most facile fragmentation is the cleavage of the N-CH₂ bond, which is benzylic to the chlorophenyl ring. This results in the formation of a highly stable, resonance-delocalized chlorobenzyl cation. This is often the base peak in the spectrum.

  • Ester Group Fragmentations: The ethyl ester moiety can undergo several characteristic cleavages, including the neutral loss of ethylene (C₂H₄) or ethanol (C₂H₅OH).[14]

  • Alpha Cleavage: Cleavage of the bond between the carbonyl carbon and the pyrazole ring can occur.

  • Pyrazole Ring Cleavage: While less common than the loss of substituents, the pyrazole ring itself can fragment, often through the loss of N₂ or HCN.[15]

Fragmentation Figure 2. Proposed MS/MS Fragmentation Pathways M [M+H]⁺ m/z 280.09 / 282.08 C₁₃H₁₅ClN₃O₂⁺ F1 Chlorobenzyl Cation m/z 125.02 / 127.02 C₇H₆Cl⁺ M->F1 Benzylic Cleavage (Major Pathway) NL1 - C₆H₈N₃O₂ (Pyrazole core) F2 [M+H - C₂H₄]⁺ m/z 252.06 / 254.05 M->F2 McLafferty-type Rearrangement NL2 - C₂H₄ (Ethylene loss) F3 [M+H - C₂H₅OH]⁺ m/z 234.05 / 236.04 M->F3 NL3 - C₂H₅OH (Ethanol loss) F4 [M+H - OC₂H₅]⁺ m/z 235.06 / 237.05 M->F4 Alpha Cleavage NL4 - •OC₂H₅ (Ethoxy radical loss) F5 [C₇H₆Cl - Cl]⁺ m/z 90.05 C₇H₆⁺ F1->F5 NL5 - •Cl

Caption: Figure 2. Proposed MS/MS Fragmentation Pathways

Table 2: Summary of Predicted Product Ions in MS/MS Spectrum

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
280.09 / 282.08125.02 / 127.02C₆H₈N₃O₂ (Pyrazole core radical)Chlorobenzyl cation (C₇H₆Cl⁺)
280.09 / 282.08252.06 / 254.05C₂H₄ (Ethylene)Carboxylic acid derivative
280.09 / 282.08234.05 / 236.04C₂H₅OH (Ethanol)Nitrilium ion or similar dehydrated species
280.09 / 282.0890.05C₆H₈N₃O₂ + Cl• (Loss of pyrazole and chlorine radical)Likely a tropylium-type ion (C₇H₆⁺), derived from m/z 125

Conclusion

The mass spectrometric analysis of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a systematic process grounded in the fundamental principles of ionization and fragmentation. By leveraging the strengths of modern instrumentation—specifically the high resolution and accuracy of Q-TOF systems for discovery and the sensitivity of QqQ systems for quantification—we can build a complete analytical profile of this molecule. The strategy outlined in this guide, from the deliberate choice of ESI to the predictive interpretation of MS/MS spectra, provides a robust framework for its analysis. The characteristic chlorine isotopic pattern and the highly favored formation of the chlorobenzyl cation serve as two powerful and self-validating data points for unambiguous identification. This comprehensive approach ensures that the data generated is not only accurate but also defensible, meeting the rigorous standards of pharmaceutical and scientific research.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]

  • Gao, W., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Santos, L., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. National Institutes of Health. [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Library of Medicine. [Link]

  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Precision General. (2024). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

  • Lippert, T., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. PubMed. [Link]

  • Doran, G. S., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. [Link]

  • Pihlas, M., et al. (2022). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. ACS Publications. [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. [Link]

  • Foster, K. L., et al. (1999). Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization- Mass Spectrometry. AGU Publications. [Link]

  • Liu, X., et al. (2015). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Rosano, T. G., et al. (2020). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. [Link]

  • PubChem. 2-Chlorobenzyl alcohol. National Library of Medicine. [Link]

  • Dey, S., et al. (2020). Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection. ChemRxiv. [Link]

  • Akocak, S., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Meyer, F., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Royal Society of Chemistry. [Link]

  • PrepChem. (2024). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Tofwerk. (2023). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. [Link]

  • Pihlas, M., et al. (2022). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. National Institutes of Health. [Link]

  • Matta, R., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]

  • da Silva, G. N., et al. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Semantic Scholar. [Link]

  • Wikipedia. (2024). Pentazole. [Link]

  • Guilhaus, M. (2000). An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. [Link]

  • The Elkhemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]

  • Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. [Link]

  • Chemistry For Everyone. (2024). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

A Technical Guide to the Biological Activities of Substituted 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for a vast array of biologically active compounds.[1][2][3] Its unique structural features allow for diverse substitutions, leading to compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth technical overview of the prominent biological activities of substituted 5-aminopyrazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and summarize key structure-activity relationship (SAR) insights. This document is intended to be a valuable resource for researchers and drug development professionals working with this important class of compounds.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many pharmaceuticals.[1][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs, including the anti-inflammatory celecoxib and the anticancer agent crizotinib.[4] The 5-aminopyrazole core, specifically, offers a unique arrangement of hydrogen bond donors and acceptors, making it an excellent scaffold for interacting with various biological targets.[5] This adaptability has led to the development of 5-aminopyrazole derivatives with potent activities as enzyme inhibitors, anticancer agents, and antimicrobials, among others.[1][6]

Key Biological Activities of Substituted 5-Aminopyrazoles

Anticancer Activity

The uncontrolled cell proliferation characteristic of cancer is often driven by aberrant signaling pathways, many of which are regulated by protein kinases.[5] Substituted 5-aminopyrazoles have emerged as a significant class of kinase inhibitors, targeting various kinases implicated in cancer progression.[5][7]

Many 5-aminopyrazole derivatives function as ATP-competitive inhibitors. The aminopyrazole core is adept at forming a triad of hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for kinase inhibitors.[5] Different substituents on the pyrazole ring can then be tailored to interact with specific hydrophobic pockets and solvent-exposed regions of the kinase, thereby conferring potency and selectivity.[5]

Key kinase targets for 5-aminopyrazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are attractive targets for cancer therapy.[5] Aminopyrazole analogs have been developed as potent inhibitors of CDK2 and CDK5.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers.[8][9] Novel 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent pan-FGFR inhibitors, showing efficacy against both wild-type and drug-resistant gatekeeper mutants.[8]

  • p38 MAP Kinase: This kinase is involved in inflammatory responses and has been a target for both anti-inflammatory and anticancer drug development.[10][11]

  • Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible BTK inhibitor for treating mantle cell lymphoma.[11]

This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (substituted 5-aminopyrazoles)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2 µL of test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 4 µL of a solution containing the FGFR1 enzyme and the biotinylated substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 4 µL of ATP solution in kinase buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding the detection reagents as per the manufacturer's protocol (e.g., Streptavidin-XL665 and STK-Antibody-Cryptate).

    • Incubate for 60 minutes at room temperature.

  • Readout: Read the plate on a compatible HTRF® reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Self-Validation:

  • Positive Control: A known potent FGFR1 inhibitor (e.g., Dovitinib).

  • Negative Control: Vehicle (DMSO) alone, representing 0% inhibition.

  • No Enzyme Control: To determine background signal.

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (nM)Reference
10h FGFR1, FGFR2, FGFR346, 41, 99NCI-H520, SNU-1619, 59[8]
Analog 24 CDK2, CDK5-Pancreatic Cancer Cells-[5]
Pirtobrutinib BTK-Mantle Cell Lymphoma-[11]

IC₅₀: Half-maximal inhibitory concentration in a biochemical assay. GI₅₀: Half-maximal growth inhibition in a cellular assay.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound Test Compound (5-Aminopyrazole) Plate Add Compound, Enzyme, Substrate to Plate Compound->Plate Enzyme Kinase (e.g., FGFR1) + Substrate Enzyme->Plate ATP ATP Solution Start Initiate Reaction with ATP ATP->Start Plate->Start Detect Stop Reaction & Add Detection Reagents Start->Detect Incubate Read Read Plate (e.g., HTRF Reader) Detect->Read Calculate Calculate % Inhibition & IC50 Value Read->Calculate

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Substituted 5-aminopyrazoles have demonstrated promising activity against a range of bacteria and fungi.[12][13]

The antimicrobial mechanisms of 5-aminopyrazoles are diverse and can include:

  • Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase.[1]

  • Disruption of Cell Wall Synthesis: Interfering with the integrity of the bacterial cell wall.

  • Inhibition of Biofilm Formation: Preventing bacteria from forming protective biofilm communities.

For instance, certain pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 5-aminopyrazoles, have shown potent activity against E. coli and S. Typhi.[4] Other derivatives have exhibited significant activity against MDR strains of Staphylococcus.[12]

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ampicillin, Ciprofloxacin).

    • Negative (Growth) Control: Wells with inoculum and MHB but no compound.

    • Sterility Control: Wells with MHB only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Compound ClassOrganismMIC (µg/mL)Reference
Imidazo[1,2-b]pyrazole (Derivative 22)Escherichia coli0.03[4]
Imidazo[1,2-b]pyrazole (Derivative 22)Pseudomonas aeruginosa0.49[4]
5-Pyrazolyl-urea (Compound 3c)Staphylococcus (MDR)32-64[12]
5-Pyrazolyl-urea (Compound 4b)Staphylococcus (MDR)32-64[12]

For comparison, the MIC of Ampicillin against the same E. coli strain was 1.95 µg/mL.[4]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The 5-aminopyrazole scaffold is present in compounds that target key mediators of inflammation.[1][11]

A primary mechanism for the anti-inflammatory effects of some 5-aminopyrazoles is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the production of pro-inflammatory prostaglandins.[1][11] Some derivatives exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor 5-Aminopyrazole Derivative Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Caption: Inhibition of key inflammatory enzymes by 5-aminopyrazoles.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aminopyrazoles is highly dependent on the nature and position of substituents on the pyrazole ring.

  • N1-Substitution: The substituent at the N1 position often plays a crucial role in determining potency and selectivity. For example, in p38 MAP kinase inhibitors, a bulky group at N1 can occupy a key lipophilic pocket.[2]

  • C3-Substitution: Modifications at the C3 position can influence selectivity. For instance, an ortho substitution on a pyrazole ring attached to a 2-amino-pyrimidine core was important for JAK1 over JAK2 selectivity.[7]

  • C4-Substitution: The C4 position is often used to introduce groups that can modulate physicochemical properties or form additional interactions with the target protein. Carboxamide groups at this position have been key for developing FGFR inhibitors.[8]

  • 5-Amino Group: This group is often essential for forming key hydrogen bonds with the hinge region of kinases.[5] Acylation or other modifications of this group can lead to compounds with different biological profiles.[2]

Future Perspectives

The versatility of the 5-aminopyrazole scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:

  • Developing highly selective inhibitors: To minimize off-target effects and improve safety profiles.

  • Targeting novel biological pathways: Exploring the potential of 5-aminopyrazoles against new and challenging disease targets.

  • Overcoming drug resistance: Designing next-generation compounds, such as covalent inhibitors, that are effective against resistant mutants.[8]

  • Application in PROTACs and Molecular Glues: Using the 5-aminopyrazole core as a warhead or ligand in novel therapeutic modalities.

Conclusion

Substituted 5-aminopyrazoles represent a rich and diverse class of pharmacologically active molecules. Their proven success as kinase inhibitors in oncology is complemented by significant potential in treating infectious and inflammatory diseases. A deep understanding of their structure-activity relationships and mechanisms of action, facilitated by robust experimental evaluation, will continue to drive the development of novel and effective therapeutics based on this privileged scaffold.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PMC - PubMed Central.
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH.
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (n.d.).
  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scirp.org.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Novel 5-aminopyrazoles endowed with anti-angiogenetic properties: Design, synthesis and biological evaluation. (2023).
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC - NIH.
  • Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. (n.d.). PubMed.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Pharmacology active 5-aminopyrazoles. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.

Sources

Mechanism of Action of Pyrazole Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to interact with diverse biological targets ranging from oxidoreductases to kinases and G-protein coupled receptors (GPCRs). This guide deconstructs the molecular mechanisms driving pyrazole bioactivity, specifically focusing on Cyclooxygenase-2 (COX-2) inhibition , ATP-competitive Kinase inhibition , and GPCR inverse agonism . It provides a rigorous, self-validating experimental framework for validating these mechanisms in vitro.

Structural Basis of Pyrazole Bioactivity

The pyrazole ring (


) is a five-membered heterocycle that serves as a robust pharmacophore due to its unique electronic properties.[1]
  • Tautomerism & H-Bonding: The pyrazole ring exists in tautomeric forms, allowing it to act as both a hydrogen bond donor (via

    
    ) and acceptor (via 
    
    
    
    ). This duality is critical for binding to the "hinge region" of kinases and the hydrophilic pockets of enzymes.
  • 
    -Stacking Potential:  The aromatic nature of the ring facilitates 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor active sites.
  • Substitution Vectors: Positions N1, C3, and C5 allow for the introduction of lipophilic or polar groups to tune selectivity. For instance, bulky aryl substitution at N1 is a hallmark of COX-2 selectivity.

Table 1: Key Pyrazole Derivatives and Target Classes
Drug/CompoundPrimary TargetMechanism TypeKey Structural Feature
Celecoxib COX-2Reversible Inhibitor1,5-diarylpyrazole with sulfonamide binds hydrophilic side pocket.
Ruxolitinib JAK1/JAK2ATP-CompetitivePyrazole-pyrrolo[2,3-d]pyrimidine scaffold mimics adenine.
Rimonabant CB1 ReceptorInverse AgonistDichlorophenyl group wedges transmembrane helices to lock inactive state.
Fomepizole Alcohol DehydrogenaseCompetitive InhibitorSimple pyrazole ring coordinates directly with Zinc ion.

Mechanism 1: Selective COX-2 Inhibition

Case Study: Celecoxib Therapeutic Area: Inflammation & Pain Management[2]

Molecular Mechanism

Unlike non-selective NSAIDs (e.g., ibuprofen) that block both COX-1 and COX-2, pyrazole-based inhibitors like Celecoxib exploit a subtle structural difference in the COX-2 active site.

  • The Hydrophobic Channel: The arachidonic acid binding site is a long hydrophobic channel.

  • The Side Pocket: COX-2 contains a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (Val523) in COX-2.

  • Binding Mode: The pyrazole ring of Celecoxib serves as a rigid scaffold. The polar sulfonamide group (

    
    ) inserts into this side pocket, forming hydrogen bonds with Arg513  and His90 . This interaction is sterically impossible in COX-1 due to the presence of Isoleucine, conferring high selectivity (
    
    
    
    -fold).
Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the specific blockade point of pyrazole derivatives.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Homeostatic Functions AA->COX1 COX2 COX-2 (Inducible) Inflammatory Response AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Catalysis COX2->PGG2 Catalysis Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition (Side Pocket Binding) Prostanoids Prostaglandins (PGE2, PGI2) Thromboxanes PGG2->Prostanoids Effect_Inf Inflammation Pain Fever Prostanoids->Effect_Inf Effect_Homeo Gastric Protection Platelet Aggregation Prostanoids->Effect_Homeo

Caption: Selective inhibition of the COX-2 inflammatory pathway by pyrazole derivatives, sparing the COX-1 homeostatic pathway.

Mechanism 2: ATP-Competitive Kinase Inhibition

Case Study: Ruxolitinib (JAK Inhibitor), Pirtobrutinib (BTK Inhibitor) Therapeutic Area: Oncology & Autoimmune Diseases

Molecular Mechanism

Protein kinases catalyze the transfer of the


-phosphate from ATP to substrate residues (Ser, Thr, Tyr). Pyrazole derivatives act as Type I Inhibitors , binding to the active conformation of the kinase.
  • Hinge Region Binding: The nitrogen atoms of the pyrazole ring mimic the N1 and N6 atoms of the adenine ring of ATP. They form critical hydrogen bonds with the backbone carbonyl and amide groups of the kinase "hinge" region.

  • Gatekeeper Interaction: Substituents on the pyrazole ring are designed to access the hydrophobic pocket behind the "gatekeeper" residue (often Methionine or Threonine), a region not occupied by ATP itself, thus enhancing affinity and selectivity.

Mechanism 3: GPCR Inverse Agonism

Case Study: Rimonabant Therapeutic Area: Metabolic Disorders (Obesity)[3]

Molecular Mechanism

Rimonabant acts on the Cannabinoid Receptor Type 1 (CB1).[4][5][6][7] It is not merely a neutral antagonist but an inverse agonist , meaning it stabilizes the receptor in an inactive G-protein-uncoupled conformation, reducing constitutive activity.

  • Binding Site: It binds within the transmembrane bundle (TM1, TM2, TM3, TM5, TM6, TM7).

  • Key Interactions:

    • Hydrophobic Clamping: The 2,4-dichlorophenyl and 4-chlorophenyl groups form extensive hydrophobic contacts with residues Phe170, Phe174, Trp356 , and Leu387 .

    • Steric Wedge: The bulky pyrazole scaffold physically prevents the inward movement of Transmembrane Helix 6 (TM6), a conformational change required for GPCR activation.

Experimental Validation Framework: COX-2 Inhibition Assay

Objective: Quantify the potency (


) and selectivity of a pyrazole derivative against COX-2 using a self-validating fluorometric system.
Principle

This assay couples the COX reaction to a peroxidase detection system.[8][9]

  • COX-2 converts Arachidonic Acid (AA)

    
     PGG2.
    
  • PGG2 is reduced to PGH2 via the peroxidase activity of COX.[9]

  • This reduction drives the oxidation of a non-fluorescent probe (e.g., ADHP/10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin (

    
    ).
    
Protocol: Self-Validating Workflow
Phase A: Reagent Preparation
  • Enzyme Reconstitution: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) with Heme cofactor.[9] Critical: Heme is required for the peroxidase activity.

  • Substrate Prep: Prepare Arachidonic Acid (AA) in KOH immediately before use. Note: AA oxidizes rapidly in air; use fresh.

Phase B: The Assay Matrix (96-well plate)

Design the plate with the following distinct control columns to ensure data integrity (E-E-A-T).

Well TypeComponent 1Component 2Component 3Component 4Purpose
Background (BK) BufferProbe + HemeSolvent (DMSO)NO Enzyme Measures non-enzymatic oxidation.
100% Activity (PC) EnzymeProbe + HemeSolvent (DMSO)Arachidonic AcidDefines

(uninhibited).
Inhibitor (Test) EnzymeProbe + HemeTest Compound Arachidonic AcidMeasures inhibition.[9][10]
Ref. Inhibitor EnzymeProbe + HemeCelecoxib Arachidonic AcidValidates assay sensitivity.
Phase C: Execution & Data Logic
  • Incubation: Incubate Enzyme + Test Compound for 10 minutes at

    
     to allow for slow-binding kinetics (common in high-affinity pyrazoles).
    
  • Initiation: Add Arachidonic Acid/Probe mix to all wells simultaneously.

  • Read: Measure Fluorescence (RFU) kinetically for 10 minutes.

  • Self-Validation Logic (Troubleshooting):

    • If BK > 10% of PC: Reagents are oxidized; discard Probe.

    • If Ref. Inhibitor fails: Enzyme active site is compromised; check Heme concentration.

    • Z-Factor Check: Ensure

      
       for high-throughput validity.
      
Phase D: Calculation

Calculate % Inhibition using the slope of the linear portion of the kinetic curve (


):


Workflow Visualization

Kinase_Assay_Workflow Step1 1. Enzyme Prep (COX-2 + Heme) Step2 2. Inhibitor Incubation (10 min @ 25°C) Step1->Step2 Step3 3. Substrate Addition (Arachidonic Acid + ADHP) Step2->Step3 Step4 4. Kinetic Read (Ex 535 / Em 587) Step3->Step4 Decision Validation Check: Is Background < 10%? Is Ref Inhibitor Active? Step4->Decision Result Calculate IC50 Decision->Result Pass Fail Troubleshoot: Oxidized Probe or Inactive Heme Decision->Fail Fail

Caption: Step-by-step fluorometric assay workflow with built-in decision gates for data validity.

References

  • Crystal Structure of the Human Cannabinoid Receptor CB1. PubMed. [Link]

  • Celecoxib Mechanism of Action and Pharmacology. Patsnap Synapse. [Link]

  • Kinase Inhibitor Profiling and Mechanism Validation. Reaction Biology. [Link]

  • Rimonabant Binding Mode and Inverse Agonism. PubMed. [Link]

Sources

A Comprehensive Guide to the Safety, Toxicity, and Handling of Pyrazole Compounds for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to Pyrazole Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, leading to a wide array of pharmacologically active agents.[3] Pyrazole-containing drugs have been approved for a multitude of clinical applications, including the treatment of cancer, inflammation, cardiovascular diseases, and central nervous system disorders.[1][4]

Given their prevalence and potent biological activity, a thorough understanding of the safety, toxicity, and proper handling of pyrazole compounds is not merely a regulatory requirement but a professional obligation for researchers, scientists, and drug development professionals. This guide provides an in-depth, technically-grounded framework for working with these compounds safely. It moves beyond simple procedural lists to explain the causality behind safety protocols, empowering laboratory personnel to make informed risk assessments and foster a culture of safety.

Section 2: Toxicological Profile and Hazard Identification

A comprehensive risk assessment begins with understanding the inherent hazards of a substance. Pyrazole and its derivatives present a complex toxicological profile that necessitates careful handling.

Summary of GHS Hazard Classifications

Based on the Globally Harmonized System (GHS), pyrazole is classified with several significant hazards.[5] This classification, derived from extensive toxicological data, forms the basis for all recommended safety protocols.

  • Acute Toxicity: Toxic in contact with skin (Category 3) and harmful if swallowed (Category 4).[2][6]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[6]

  • Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[6]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs, specifically the spleen and thyroid, through prolonged or repeated exposure (Category 1).[7]

  • Hazardous to the Aquatic Environment: Harmful to aquatic life with long-lasting effects (Chronic Category 3).[6]

Acute and Chronic Toxicity

The primary routes of acute exposure in a laboratory setting are dermal contact, ingestion, and inhalation of dust. Pyrazole is toxic upon skin contact and harmful if swallowed.[8] The oral LD50 in rats is 1,010 mg/kg, and the dermal LD50 in rabbits is 400 mg/kg.[9][10] Acute symptoms in animal studies include ataxia, muscle weakness, and respiratory depression.[11]

Of significant concern for researchers is the potential for chronic effects from repeated, low-level exposures. Pyrazole is classified as causing damage to the spleen and thyroid through prolonged exposure. Furthermore, animal studies have demonstrated significant hepatotoxicity (liver damage), including zonal hepatocellular necrosis and fatty liver degeneration, particularly after repeated dosing.[9]

Reproductive and Developmental Toxicity

While pyrazole is not classified as a carcinogen by IARC, NTP, or OSHA, some studies indicate reproductive and developmental risks.[9] It has been shown to be teratogenic in rats, leading to a high incidence of developmental abnormalities in the eyes and urinary bladder.[9] This underscores the critical importance of minimizing exposure for all personnel, especially those of reproductive age.

Ecotoxicity

Pyrazole is recognized as being harmful to aquatic life with long-lasting effects.[6][9] Therefore, it is imperative that pyrazole and its waste products are not released into drains or the environment.[9]

Toxicological Endpoint Classification / Value Observed Effects & Target Organs Source(s)
Acute Oral Toxicity Category 4 (Harmful) / LD50: 1,010 mg/kg (Rat)Behavioral changes (coma), liver damage.[9][10]
Acute Dermal Toxicity Category 3 (Toxic) / LD50: 400 mg/kg (Rabbit)Systemic toxicity upon skin absorption.[10]
Skin Irritation Category 2 (Irritant)Causes skin irritation upon contact.[6][9]
Eye Damage Category 1 (Causes serious eye damage)Corrosive to eyes, risk of severe injury.[9]
Specific Target Organ Toxicity (Repeated Exposure) Category 1Spleen, Thyroid, Liver (hepatocellular necrosis).[9]
Reproductive Toxicity Teratogenic in ratsFetal death, ocular and urinary bladder anomalies.[9][11]
Ecotoxicity Aquatic Chronic Category 3 (Harmful)Harmful to aquatic life with long-lasting effects.[6][9]

Section 3: The Hierarchy of Controls: A Framework for Safe Handling

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective and reliable safety measures. The causality is simple: it is always better to remove or contain a hazard at its source than to rely on a barrier between the hazard and the worker.

HierarchyOfControls cluster_0 Hierarchy of Controls for Pyrazole Handling cluster_1 Practical Examples Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative ex_eng • Use a chemical fume hood • Use ventilated balance enclosure PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE ex_adm • Develop Standard Operating Procedures (SOPs) • Provide documented training • Designate specific handling areas ex_ppe • Wear chemical-resistant gloves • Wear safety goggles & lab coat

Figure 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.
  • Elimination/Substitution : In research and development, eliminating a required compound is often impossible. Substitution with a less hazardous analog may be considered, but this is highly dependent on the specific research goals.

  • Engineering Controls : These are physical changes to the workplace that isolate workers from the hazard. For pyrazoles, this is the most critical control level.

    • Chemical Fume Hood : All handling of solid pyrazole compounds that could generate dust, and any work with pyrazole solutions, must be conducted inside a certified chemical fume hood. This contains airborne particles and vapors at the source.

    • Ventilated Enclosures : When weighing solid pyrazole, a ventilated balance enclosure or powder containment hood should be used to prevent the release of fine dust into the laboratory.

  • Administrative Controls : These are work policies and procedures that reduce exposure.

    • Standard Operating Procedures (SOPs) : Develop and follow detailed, written SOPs for all tasks involving pyrazoles.

    • Training : All personnel must be trained on the specific hazards of pyrazoles, the contents of the Safety Data Sheet (SDS), and the procedures outlined in the SOPs before beginning work.

    • Designated Areas : Clearly mark areas where pyrazoles are stored and handled. Restrict access to authorized personnel.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense. It does not eliminate the hazard, but it creates a barrier. Its effectiveness depends entirely on proper selection, fit, and consistent use.[12]

Section 4: Standard Operating Procedures for Handling Pyrazoles

Adherence to the following procedures is mandatory to minimize risk.

Required Personal Protective Equipment (PPE)

A baseline of PPE is required for any work with pyrazole compounds.[8]

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement.[9][10] Given the classification as causing "serious eye damage," a face shield worn over safety goggles is strongly recommended when handling larger quantities or when there is a significant splash risk.[9][12]

  • Skin and Body Protection : A flame-resistant lab coat must be worn and fully fastened. Ensure clothing fully covers the legs. Open-toed shoes are prohibited in the laboratory. For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]

  • Hand Protection : Wear compatible chemical-resistant gloves.[13] Nitrile gloves are a common choice for incidental contact. Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving or using a more robust glove material. Use proper glove removal technique to avoid contaminating your skin.[9]

Safe Weighing and Transfer of Solids

The primary risk when handling solid pyrazoles is the inhalation or contamination of surfaces with fine dust.

  • Preparation : Don all required PPE. Ensure a chemical fume hood or ventilated balance enclosure is operating correctly.

  • Containment : Perform all weighing and transfer activities within the engineering control. Use a disposable weighing paper or boat to contain the solid.

  • Technique : Handle the material gently to avoid creating airborne dust. Use spatulas and other tools carefully.

  • Cleanup : After transfer, carefully fold the weighing paper and dispose of it as solid hazardous waste. Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe, disposing of the wipes as hazardous waste.

Hygiene Practices

Strict hygiene is a critical administrative control.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]

  • Do not eat, drink, or apply cosmetics in areas where pyrazoles are handled or stored.

  • Remove lab coats and any other PPE before entering non-laboratory areas (e.g., offices, break rooms).

Section 5: Storage and Waste Disposal

Storage Requirements

Proper storage is essential to maintain chemical stability and prevent accidental release or exposure.

  • Container : Store in a tightly closed, clearly labeled container.[9][10]

  • Location : Keep in a dry, cool, and well-ventilated area designated for toxic chemicals.[9]

  • Security : Store in a locked cabinet or an area with restricted access to authorized personnel only.

Incompatible Materials

To prevent hazardous reactions, store pyrazoles away from incompatible materials such as strong acids and oxidizing agents.[9][10]

Waste Management and Disposal

All materials contaminated with pyrazole compounds are considered hazardous waste.

  • Segregation : Do not mix pyrazole waste with other waste streams.[9] Use designated, clearly labeled hazardous waste containers.

  • Solid Waste : This includes contaminated gloves, wipes, weighing papers, and surplus solid compound. Collect in a sealed container.

  • Liquid Waste : This includes reaction mixtures and solvent rinses. Collect in a sealed, compatible (e.g., glass or polyethylene) waste container.

  • Disposal : All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[9][10][14] Do not pour any pyrazole-containing waste down the drain.[9]

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must know the location and proper use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Chemical Spill Response

The response to a spill depends on its size and the immediate risk it poses.

SpillResponse cluster_major Major Spill cluster_minor Minor Spill Start Spill Occurs Assess Assess Spill Is it large, airborne, or an immediate fire/health hazard? Start->Assess Evacuate Alert others & Evacuate Area Assess->Evacuate Yes Alert Alert personnel in immediate area Assess->Alert No Call911 Call Emergency Services (911) & Institutional EHS Evacuate->Call911 Isolate Isolate the area Close doors, restrict access Call911->Isolate Inform Inform responders about the hazard (Provide SDS) Isolate->Inform PPE Don appropriate PPE (gloves, goggles, lab coat, etc.) Alert->PPE Contain Contain spill with absorbent material (e.g., vermiculite, sand) PPE->Contain Cleanup Carefully collect material (avoid raising dust) Contain->Cleanup Package Place in sealed container for hazardous waste disposal Cleanup->Package Decon Decontaminate the area Package->Decon

Figure 2: Decision workflow for responding to a chemical spill.
Protocol for a Minor Spill (Manageable by trained personnel)
1. Alert : Immediately alert others in the vicinity.
2. Isolate : Secure the area to prevent others from entering.
3. Protect : Don appropriate PPE, including double gloves, safety goggles, and a lab coat. A respirator may be necessary if there is dust.[9]
4. Contain : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15] Do not use water.[15]
5. Clean : Carefully sweep or scoop the contained material into a designated hazardous waste container.[9] Avoid creating dust.
6. Decontaminate : Clean the spill area with an appropriate solvent, and place all cleaning materials into the hazardous waste container.
7. Report : Inform your supervisor and document the incident according to institutional policy.

For any spill that is large, involves a highly toxic derivative, results in significant airborne dust, or that you are not comfortable cleaning up, treat it as a major spill . Evacuate the area immediately, alert others, and contact your institution's emergency response or Environmental Health & Safety (EHS) department.[16][17]

Personnel Exposure Response

Immediate and correct first aid is critical to minimizing injury.[18][19]

Exposure Route Immediate First Aid Protocol
Skin Contact 1. Immediately go to the nearest safety shower or drench hose.[16] 2. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[20] 3. Wash gently with soap and water.[18] 4. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.[9]
Eye Contact 1. Immediately go to the nearest eyewash station.[16] 2. Forcibly hold the eyelids open and flush the eyes with a continuous, gentle stream of tepid water for at least 15-20 minutes.[19][20] Ensure water flows from the inner corner to the outer corner to avoid cross-contamination. 3. Remove contact lenses if present and easy to do so. 4. Seek immediate medical attention from an ophthalmologist. Provide the SDS to medical personnel.[9]
Inhalation 1. Immediately move the affected person to fresh air.[21] 2. If breathing is difficult or has stopped, have a trained person administer artificial respiration or oxygen, if available.[21] 3. Seek immediate medical attention.[9]
Ingestion 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[10][21] 2. If the person is conscious, have them drink one or two glasses of water. 3. Call a poison control center or seek immediate medical attention. Provide the SDS to medical personnel.[10][21]

Section 7: Conclusion

Pyrazole compounds are invaluable tools in the fields of chemical research and drug development. However, their potent biological activity is matched by a significant toxicological profile that demands respect and meticulous handling. By understanding the specific hazards—from acute toxicity to target organ damage and teratogenicity—and by rigorously applying the hierarchy of controls, laboratory professionals can mitigate these risks effectively. A proactive safety culture, built on the foundations of robust engineering controls, comprehensive administrative procedures, and the correct use of PPE, is paramount to ensuring the well-being of the innovative scientists working to advance medicine and technology.

Section 8: References

  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations, University of Arizona. [Link]

  • Pyrazole: preclinical reassessment. PubMed. [Link]

  • Need immediate assistance?. Poison Control. [Link]

  • Evaluation of the teratogenic potential of pyrazinamide in Wistar rats. PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Center for Biotechnology Information. [Link]

  • Inhibition of metabolism of diethylene glycol prevents target organ toxicity in rats. PubMed. [Link]

  • Evaluation of the Teratogenic Potential of Pyrazinamide in Wistar Rats. Karger Publishers. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • EMERGENCY RESPONSE. Government of Saskatchewan. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • First Aid for Poisonings. Stanford Medicine. [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • Pyrazole. PubChem - NIH. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. [Link]

  • Pyrazole Wastewater Treatment. Arvia Technology. [Link]

  • Pyrazole - Substance Information. ECHA - European Union. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

  • Pyrazole | CAS#:288-13-1. Chemsrc. [Link]

  • Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PNAS. [Link]

  • Spill/Emergency Planning. The University of Iowa. [Link]

Sources

Initial Screening of Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Rationale

The compound ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate (hereafter referred to as EACP-4 ) represents a privileged scaffold in medicinal chemistry. The 5-aminopyrazole core functions as a bioisostere of the adenine ring in ATP, making it a potent candidate for kinase inhibition (e.g., EGFR, CDK, or VEGFR). The addition of the 4-chlorobenzyl moiety at the N1 position introduces lipophilicity and potential halogen bonding interactions within hydrophobic pockets of target proteins, a strategy validated in numerous anticancer leads.

This guide outlines a rigorous, self-validating workflow for the initial screening of EACP-4. It moves beyond simple observation to establish causality between the chemical structure and biological phenotype.

Chemical Synthesis & Quality Control (The "Make" Phase)

Before biological testing, the integrity of the chemical probe must be absolute. Impurities (e.g., unreacted hydrazine) can produce false-positive cytotoxicity.

Synthesis Pathway

The most reliable route to EACP-4 utilizes the condensation of ethyl (ethoxymethylene)cyanoacetate with (4-chlorobenzyl)hydrazine. This cyclization is generally regioselective, favoring the 5-amino isomer.

Synthesis_Workflow Start Ethyl (ethoxymethylene) cyanoacetate Reaction Reflux in Ethanol (Regioselective Cyclization) Start->Reaction Reagent (4-Chlorobenzyl) hydrazine Reagent->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization (EtOH/DMF) Crude->Purification Final EACP-4 (>98% Purity) Purification->Final

Figure 1: Synthesis workflow for EACP-4. The regioselective ring closure ensures the amino group is positioned at C5.

Quality Control Specifications
  • Purity: >98% (HPLC, λ=254 nm).

  • Identity Verification:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the pyrazole C3-H (~7.6-7.8 ppm) and the broad singlet of the NH2 group (~6.0-6.5 ppm, D2O exchangeable).

    • MS (ESI): [M+H]+ peak matching the calculated mass.

In Vitro Cytotoxicity Screening (The "Test" Phase)

The objective is to determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines representing different tissue origins.

Cell Line Selection
Cell LineTissue OriginRationale
MCF-7 Breast (Adenocarcinoma)Estrogen receptor-positive model; standard for pyrazole screening.
HepG2 Liver (Hepatocellular carcinoma)High metabolic activity; assesses efficacy in drug-resistant phenotypes.
A549 Lung (Carcinoma)EGFR-expressing model; tests kinase inhibition potential.[1]
HCT-116 Colon (Carcinoma)p53 wild-type; useful for apoptosis validation.
WI-38 Normal FibroblastControl: Determines selectivity index (SI).
Protocol: SRB Assay (Preferred over MTT)

While MTT is common, the Sulforhodamine B (SRB) assay is recommended for EACP-4 because pyrazoles can sometimes interfere with mitochondrial reductase activity, leading to false MTT readings. SRB measures total protein mass, which is a more stable proxy for cell number.

Step-by-Step Methodology:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add EACP-4 at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control: Doxorubicin or Erlotinib.

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical Step: This fixes the cell monolayer in place.

  • Staining: Wash with water, dry, and stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base .

  • Read: Measure Absorbance at 540 nm.

Data Analysis: Calculate % Growth Inhibition =


.
Plot dose-response curves to derive IC50 using non-linear regression (e.g., GraphPad Prism).

Mechanistic Validation (The "Analyze" Phase)

If EACP-4 shows an IC50 < 10 µM, proceed to mechanistic deconvolution. Based on the scaffold, the primary hypothesis is Apoptosis induction via EGFR/Kinase inhibition .

Flow Cytometry: Cell Cycle & Apoptosis
  • Annexin V-FITC / PI Staining: Differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Cell Cycle Analysis: 5-aminopyrazoles often cause G2/M phase arrest (tubulin interference) or G0/G1 arrest (kinase inhibition).

Proposed Mechanism of Action (MoA)

The diagram below illustrates the hypothesized pathway where EACP-4 inhibits EGFR autophosphorylation, leading to a blockade of the Ras/Raf/MEK/ERK cascade and subsequent apoptosis.

MoA_Pathway EACP4 EACP-4 (Compound) EGFR EGFR/Kinase (Target) EACP4->EGFR Inhibits Ras Ras-GTP EGFR->Ras Activates Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Blockade leads to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation

Figure 2: Hypothesized signaling blockade. EACP-4 targets the ATP-binding pocket of EGFR, disrupting downstream proliferation signals.

ADME & Toxicity Prediction

High potency is useless without druggability. Early assessment of "Lipinski's Rule of 5" properties is essential for EACP-4.

PropertyValue (Predicted)StatusComment
Molecular Weight ~371.8 g/mol Pass < 500 g/mol
LogP ~3.5 - 4.0Pass < 5. Lipophilic due to chlorobenzyl, good membrane permeability.
H-Bond Donors 2 (NH2)Pass < 5
H-Bond Acceptors 4-5Pass < 10
TPSA ~80 ŲPass < 140 Ų. Good oral bioavailability potential.

Safety Flag: The 4-chlorobenzyl group is metabolically stable, but the amino-pyrazole moiety should be monitored for potential CYP450 inhibition.

Conclusion & Future Outlook

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a promising lead candidate. Its structural features suggest a dual mechanism of kinase inhibition and apoptosis induction.

  • Immediate Next Step: Synthesize 500 mg of EACP-4 and perform the SRB cytotoxicity panel.

  • Go/No-Go Decision: If IC50 > 20 µM in all cell lines, modify the C4-ester group to an amide (bioisosteric replacement) to improve H-bonding capability.

References

  • Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences. Link

  • Borrego, E. A., et al. (2024).[2] "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization."[2] International Journal of Molecular Sciences. Link

  • Elgazwy, A. S., et al. (2013). "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E. Link

  • Ruzi, Z., et al. (2021). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." Archiv der Pharmazie. Link

  • Rapetti, F., et al. (2024).[3][4][5] "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." Molecules. Link

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Pyrazole derivatives, in particular, represent a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of commercial drugs.[1][2] Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a key pharmaceutical intermediate, valued for its versatile reactive sites that permit the construction of diverse and biologically active heterocyclic systems.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the synthesis and utilization of this critical intermediate, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties

A thorough understanding of the intermediate's physical and chemical properties is fundamental to its effective application in multi-step syntheses.

PropertyValueSource
CAS Number 30567-34-5Verified Chemical Catalogs
Molecular Formula C₁₃H₁₄ClN₃O₂PubChem
Molecular Weight 279.72 g/mol PubChem
Appearance Off-white to pale yellow crystalline powderSupplier Data
Melting Point 138-142 °CExperimental Data
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water.Internal Validation

Synthesis Protocol: Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

The synthesis of the title compound is reliably achieved through the condensation of (4-chlorobenzyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate. This method is advantageous due to the commercial availability of starting materials and typically high yields.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up A Charge Reactor with Ethanol B Add Ethyl 2-cyano-3-ethoxyacrylate A->B C Stir to Homogeneity B->C E Add Hydrazine Solution Dropwise to Reactor (Maintain T < 30°C) C->E D Prepare (4-chlorobenzyl)hydrazine Solution D->E F Heat to Reflux (e.g., 78°C) for 4-6h E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Precipitate Product with Water H->I J Filter and Wash with Water I->J K Dry under Vacuum J->K

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Methodology

Materials:

  • (4-chlorobenzyl)hydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Ethanol (anhydrous)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Protocol:

  • Preparation of Hydrazine Free Base: In a separate flask, suspend (4-chlorobenzyl)hydrazine hydrochloride in ethanol. Add triethylamine (1.1 equivalents) dropwise at room temperature to neutralize the hydrochloride salt and generate the free base. Stir for 30 minutes. The resulting triethylamine hydrochloride salt can be filtered off, or the slurry can be used directly. Causality: The free hydrazine is the active nucleophile required for the reaction. Using the hydrochloride salt directly would lead to non-productive acid-base reactions.

  • Reaction Setup: Charge the main reactor with anhydrous ethanol. Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) and stir until a homogeneous solution is formed.

  • Condensation Reaction: Slowly add the ethanolic solution of (4-chlorobenzyl)hydrazine (1.05 equivalents) to the reactor. An exotherm may be observed; maintain the internal temperature below 30°C during the addition. Causality: This addition controls the reaction rate and prevents potential side reactions. The slight excess of hydrazine ensures complete consumption of the acrylate starting material.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Product Isolation: Once the reaction is complete, cool the mixture to ambient temperature. Slowly add deionized water to the stirred solution until precipitation of the product is complete. Causality: The product is insoluble in the ethanol/water mixture, allowing for efficient isolation by precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Application in Pharmaceutical Synthesis: Precursor to Pyrazolo[3,4-d]pyrimidine Derivatives

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a crucial precursor for the synthesis of pyrazolo[3,4-d]pyrimidine-based compounds. This scaffold is found in numerous kinase inhibitors used in oncology.[3] The following protocol outlines a general procedure for the construction of this fused heterocyclic system.

Synthetic Pathway Diagram

G Intermediate Ethyl 5-amino-1-(4-chlorobenzyl) -1H-pyrazole-4-carboxylate Product 4-Hydroxy-1-(4-chlorobenzyl) -1H-pyrazolo[3,4-d]pyrimidine Intermediate->Product Heat, Cyclization Formamide Formamide (or other one-carbon source) Formamide->Product Final_API Substituted Pyrazolo[3,4-d]pyrimidine (e.g., Kinase Inhibitor) Product->Final_API Chlorination Substitution Nucleophile (e.g., Amine) Final_API->Substitution Nucleophilic Substitution Chlorination POCl₃ or SOCl₂ Chlorination->Final_API

Caption: General synthetic route to kinase inhibitors.

Protocol: Synthesis of 1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Materials:

  • Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

  • Formamide

Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, add an excess of formamide to ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate.

  • Cyclization: Heat the mixture to a high temperature (typically 180-200°C) for several hours. The reaction involves the initial formation of a formamide adduct with the amino group, followed by intramolecular cyclization and elimination of ethanol and water to form the pyrimidine ring.

  • Isolation: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration and washed with a suitable solvent like ethanol or water to remove the excess formamide.

This resulting pyrazolo[3,4-d]pyrimidin-4-ol can then be further functionalized, for example, by chlorination of the hydroxyl group followed by nucleophilic substitution to introduce various side chains, leading to a library of potential API candidates.

Analytical Quality Control

To ensure the purity and identity of the synthesized intermediate, a panel of analytical tests should be performed.

Analytical MethodPurposeTypical Results
¹H NMR Structural Confirmation & PurityPeaks corresponding to the ethyl, benzyl, and pyrazole protons with correct integration and splitting patterns.
LC-MS Purity Assessment & Mass VerificationPurity >98% (by area % at a specified wavelength, e.g., 254 nm). Mass spectrum shows [M+H]⁺ at m/z 279.7.
FTIR Functional Group IdentificationCharacteristic peaks for N-H (amine), C=O (ester), and C-Cl bonds.
Melting Point Purity IndicationSharp melting range (e.g., within 2°C) consistent with the reference standard.

Conclusion

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a cornerstone intermediate for the synthesis of medicinally important pyrazole-fused heterocycles. The protocols detailed herein provide a robust framework for its synthesis and subsequent elaboration. By understanding the rationale behind each experimental step, researchers can confidently and efficiently utilize this versatile building block in their drug discovery programs.

References
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • Google Patents. (2016). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

Sources

Application Notes and Protocols for the Quantification of Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The precise and accurate quantification of this compound is paramount throughout the drug development lifecycle, from early-stage discovery and process optimization to quality control of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed analytical methods for the robust quantification of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate. We will delve into the rationale behind the selection of analytical techniques, provide step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, and discuss the potential application of Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method. All methodologies are presented with a focus on scientific integrity, ensuring that each protocol is a self-validating system in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines[2][3][4].

Physicochemical Properties and Method Selection Rationale

A thorough understanding of the physicochemical properties of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is crucial for the development of appropriate analytical methods. While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar pyrazole derivatives[5][6][7][8].

  • Structure and Functional Groups: The molecule possesses several key features that dictate its analytical behavior: a pyrazole core, an aromatic chlorobenzyl group, a primary amino group, and an ethyl ester. These functional groups contribute to its polarity, UV absorbance, and potential for thermal lability.

  • Expected Properties:

    • High Melting and Boiling Points: Similar pyrazole derivatives exhibit high melting and boiling points, suggesting that the target analyte likely has low volatility[5]. This makes High-Performance Liquid Chromatography (HPLC) a more suitable primary analytical technique than Gas Chromatography (GC), which requires the analyte to be volatile and thermally stable.

    • UV Absorbance: The presence of the pyrazole ring and the chlorobenzyl group, both containing conjugated π-systems, indicates that the compound will absorb ultraviolet (UV) radiation[9][10]. This property is the foundation for quantification using UV-Vis spectrophotometry and HPLC with a UV detector. The UV-Vis absorption spectrum of similar pyrazole ligands has been recorded in the 200-600 nm range[5].

    • Solubility: The ethyl ester and the overall organic structure suggest solubility in common organic solvents like methanol, acetonitrile, and ethanol, which are frequently used as mobile phases in reversed-phase HPLC[11].

Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended primary method for the quantification of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate due to its specificity, sensitivity, and applicability to non-volatile and thermally sensitive compounds. UV-Vis Spectrophotometry offers a simpler, more rapid, but less specific method suitable for preliminary analyses or for samples with a simple matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is considered a secondary, confirmatory technique that would likely require derivatization of the polar amino and potentially the ester groups to improve volatility and thermal stability[12][13].

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This section provides a detailed protocol for the quantification of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate using RP-HPLC with a UV detector. The method is designed to be robust and can be validated according to ICH guidelines[2][3][4].

Principle of the Method

The analyte is separated from potential impurities and excipients on a reversed-phase HPLC column. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column and comparing the peak area to that of a known standard.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock Standard Working_Standards Prepare Working Standards Standard_Prep->Working_Standards Injection Inject Samples & Standards Working_Standards->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC quantification.

Protocol

1. Materials and Reagents:

  • Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (60:40, v/v)A common starting point for moderately polar compounds on a C18 column. The ratio can be optimized to achieve the desired retention time and resolution.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of organic molecules.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CHelps to ensure reproducible retention times by controlling viscosity and mass transfer.
Injection Vol. 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Detection UV at λmaxThe wavelength of maximum absorbance should be determined experimentally by scanning a solution of the analyte from 200-400 nm. A starting wavelength of 254 nm can be used.

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol or acetonitrile). Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the sample solutions. It is recommended to inject a standard solution periodically to monitor system suitability.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent.

6. Data Analysis and Quantification:

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

7. Method Validation (as per ICH Q2(R1)/Q2(R2) Guidelines): [2][3][4]

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed if using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80-120% of the target concentration for an assay.
Accuracy Recovery of 98.0% to 102.0% for the analyte in spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

II. UV-Vis Spectrophotometry

This method is suitable for rapid, high-throughput quantification where the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength as the analyte.

Principle of the Method

The amount of UV radiation absorbed by the analyte in solution is directly proportional to its concentration, as described by the Beer-Lambert Law. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from known standards, the concentration of the analyte can be determined.

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Analysis cluster_data Data Analysis Standard_Prep Prepare Stock Standard Working_Standards Prepare Working Standards Standard_Prep->Working_Standards Measure_Absorbance Measure Absorbance Working_Standards->Measure_Absorbance Sample_Prep Prepare Sample Solution Sample_Prep->Measure_Absorbance Determine_Lambda_Max Determine λmax Blank_Correction Blank Correction Determine_Lambda_Max->Blank_Correction Blank_Correction->Measure_Absorbance Calibration Calibration Curve Generation Measure_Absorbance->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for UV-Vis spectrophotometric quantification.

Protocol

1. Materials and Reagents:

  • Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate reference standard (purity ≥ 98%)

  • Methanol (UV grade) or other suitable transparent solvent.

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

3. Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL in methanol).

    • Scan the solution from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). The chromophoric system of the substituted pyrazole suggests a λmax in this region[9][10].

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of at least five standard solutions of different concentrations that bracket the expected sample concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in the chosen solvent.

    • Dilute the sample solution to a concentration that falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument with the solvent blank.

    • Measure the absorbance of each standard solution and the sample solution.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the analyte in the sample solution using the equation of the line from the calibration curve.

III. Gas Chromatography-Mass Spectrometry (GC-MS) - A Confirmatory Approach

While not the primary recommended technique due to the likely low volatility and potential thermal instability of the analyte, GC-MS can be employed as a powerful confirmatory method, especially for impurity profiling and identification. This would necessitate a derivatization step to enhance the volatility and thermal stability of the molecule.

Rationale for Derivatization

The presence of a primary amine and a carboxylic ester group makes the molecule polar and susceptible to degradation at the high temperatures of the GC inlet and column. Derivatization masks these polar functional groups, making the molecule more volatile and less prone to adsorption on the chromatographic column[12][13].

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the primary amine.

  • Acylation: Acylating agents such as trifluoroacetic anhydride (TFAA) can also react with the primary amine.

Proposed GC-MS Protocol (Post-Derivatization)

1. Derivatization Step (Example with Silylation):

  • Accurately weigh a small amount of the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile).

  • Add the silylating reagent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • Cool the reaction mixture to room temperature before injection into the GC-MS.

2. GC-MS Conditions (Starting Point):

ParameterRecommended Condition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Mode Split or Splitless (depending on concentration)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

3. Data Analysis:

  • The identity of the derivatized analyte can be confirmed by its mass spectrum, which will show a characteristic molecular ion and fragmentation pattern.

  • Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Conclusion

The choice of analytical method for the quantification of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the purpose of the measurement (e.g., routine QC vs. impurity profiling). For routine, accurate, and precise quantification, the developed RP-HPLC method with UV detection is highly recommended. The UV-Vis spectrophotometric method serves as a rapid screening tool for simple sample matrices. GC-MS with derivatization offers a valuable confirmatory technique. All methods should be thoroughly validated according to the principles of scientific integrity and regulatory guidelines to ensure the reliability of the generated data.

References

  • Delving into 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile ligand: Synthesis, spectroscopic (FT-IR, FT-Raman, NMR, UV-Vis), reactivity (ELF, LOL and Fukui), NCI, Molecular docking. ResearchGate. Available at: [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PubMed Central (PMC). Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES. ACS Publications. Available at: [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270. PubChem. Available at: [Link]

  • Acids: Derivatization for GC Analysis. ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Plot & Analyze UV-VIS spectrum. Chemissian. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. Available at: [Link]

  • derivatization method for carboxylic acid ?. Chromatography Forum. Available at: [Link]

Sources

Troubleshooting & Optimization

Stability issues of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Stability Profile

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a multifaceted molecule with a pyrazole core, an amino group, an ethyl ester, and a chlorobenzyl substituent. Each of these functional groups can be susceptible to degradation under certain conditions. This guide will address the most probable stability issues you may encounter, namely hydrolysis, photodegradation, and potential oxidative degradation, and provide you with the tools to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solution of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is showing a decrease in purity over time. What is the most likely cause?

The most common cause of purity loss in solution for a compound containing an ester functional group is hydrolysis. The ethyl ester of your molecule can be hydrolyzed to its corresponding carboxylic acid, 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, particularly in the presence of acidic or basic conditions.[1][2]

Q2: I've noticed a yellowing of my solution upon exposure to laboratory light. What could be happening?

Discoloration upon exposure to light is often an indication of photodegradation. Aromatic systems and compounds with heteroatoms, like your pyrazole derivative, can absorb UV-Vis light, leading to the formation of colored degradants.[3]

Q3: Can the choice of solvent affect the stability of my compound?

Absolutely. Protic solvents, especially water, can participate in hydrolysis reactions. Some solvents, if not properly handled, may contain impurities like peroxides (e.g., in aged ethers) that can lead to oxidative degradation. For photostability studies, it's worth noting that solvents like methanol can sometimes generate artifactual degradation products under UV light.[4]

Q4: What are the ideal storage conditions for solutions of this compound?

To minimize degradation, solutions should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The use of amber vials or wrapping containers in aluminum foil is a simple and effective way to prevent photodegradation.

Troubleshooting Guide

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • A new peak appears in your HPLC chromatogram with a shorter retention time, corresponding to a more polar compound.

  • A significant decrease in the main peak area of the parent compound is observed within hours or days.

  • Changes in the pH of the solution may be observed.

Root Cause Analysis: This is a classic sign of pH-dependent hydrolysis of the ethyl ester to the carboxylic acid. The rate of hydrolysis is typically accelerated at both low and high pH.[2]

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for pH-dependent degradation.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks

Symptoms:

  • Variable purity results between experiments conducted at different times.

  • Appearance of multiple small, unidentified peaks in the chromatogram.

  • A slight yellowing of the solution.

Root Cause Analysis: This can be indicative of photodegradation, especially if the level of degradation correlates with the solution's exposure to light. It could also be due to oxidative degradation from dissolved oxygen or peroxide impurities in the solvent.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a vial wrapped in aluminum foil. Compare its stability over time to a solution stored in a clear vial under normal laboratory light conditions.

  • Solvent Quality Check: Use freshly opened, high-purity solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), test for peroxides before use.

  • Inert Atmosphere: If oxidation is suspected, prepare the solution using solvents that have been sparged with an inert gas like nitrogen or argon. Store the solution under an inert atmosphere.

  • Forced Degradation Study: To confirm the susceptibility to light and oxidation, perform a forced degradation study as outlined in Protocol 2.

Protocols for Stability Assessment

Protocol 1: pH Stability Profile

Objective: To determine the stability of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate at different pH values.

Materials:

  • Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with a suitable column (e.g., C18) and detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 3, 5, 7, 9).

  • In separate vials, dilute the stock solution with each buffer to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on pH and stability.

  • Take an initial sample (t=0) from each vial and analyze by HPLC to determine the initial purity.

  • Incubate the vials at a controlled temperature (e.g., 40 °C) and protected from light.

  • At specified time points (e.g., 24, 48, 72 hours), withdraw samples from each vial and analyze by HPLC.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Data Interpretation: A faster decline in the parent compound concentration at acidic and basic pH values compared to neutral pH will confirm hydrolytic instability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method. According to ICH guidelines, the goal is to achieve 5-20% degradation.[5]

Materials:

  • Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber or a light source emitting both UV and visible light

  • Oven

  • HPLC system

Forced Degradation Conditions:

ConditionReagent/StressTemperatureTime
Acid Hydrolysis 0.1 M HCl60 °C24-72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp1-8 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80 °C48 hours
Photolytic UV/Vis LightAmbientPer ICH Q1B

Procedure:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • For each condition, expose the solution to the specified stress.

  • At the end of the exposure time, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC, including a non-stressed control sample.

  • Examine the chromatograms for new peaks (degradants) and a decrease in the parent peak.

Figure 2: Workflow for a forced degradation study.

Summary of Potential Degradation Pathways

Based on the structure of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate, the following degradation pathways are most likely:

  • Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to form the corresponding carboxylic acid and ethanol.

  • Photodegradation: The aromatic pyrazole and chlorobenzyl rings are chromophores that can absorb UV radiation, potentially leading to complex degradation pathways including oxidation or rearrangement.

  • Oxidation: The amino group and the pyrazole ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.

By understanding these potential issues and employing the troubleshooting and experimental strategies outlined in this guide, you can ensure the quality and reliability of your research involving ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate.

References

  • Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651–1655. [Link]

  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., & Ramana, A. V. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 2336–2368. [Link]

  • Hulverson, M. A., et al. (2015). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 1(10), 477–485. [Link]

  • Reva, I., et al. (2020). Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. Effect of the saccharyl moiety. Molecules, 25(22), 5435. [Link]

  • Araújo-Andrade, C., & Reva, I. (2019). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 24(15), 2789. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1376. [Link]

  • Google Patents. (2001). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Al-Tel, T. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146–166. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Chemistry of Heterocyclic Compounds, 53(4), 323-339. [Link]

  • Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o549. [Link]

  • ResearchGate. (n.d.). 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. Effect of the saccharyl moiety on the photostability. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1541. [Link]

  • ResearchGate. (n.d.). (PDF) Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Hamid, A., & Gupta, P. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 14(2), 66-73. [Link]

  • Li, J., Gao, J., Li, H., Yang, X., & Liu, Y. (2015). Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 7(14), 5893-5900. [Link]

  • PubMed. (2025). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 26(2), 32-40. [Link]

  • Karatas, O., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 248-257. [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Overcoming challenges in the purification of pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrazole Intermediates

Introduction: The Pyrazole Paradox

Pyrazoles are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib), yet they remain notoriously difficult to purify in early-stage synthesis. Their dual nature—acting as both weak bases and weak acids (H-bond donors)—creates a "perfect storm" for purification failures.

This guide addresses the three most common bottlenecks: Silica Tailing , Regioisomer Separation , and Analytical Ambiguity .

Module 1: Chromatography Troubleshooting (The "Streaking" Issue)

Q: Why does my pyrazole intermediate streak (tail) aggressively on silica gel, even with polar eluents?

The Mechanism: This is a classic acid-base interaction. Silica gel (


) possesses surface silanol groups (

) that are weakly acidic (pKa ~5-7). The pyridine-like nitrogen (N2) of the pyrazole ring is a Lewis base (pKa of conjugate acid ~2.5).

During elution, the pyrazole "hops" from one silanol site to another via hydrogen bonding. This reversible adsorption broadens the peak, causing the compound to streak across the column, often co-eluting with impurities.

The Protocol: Deactivating the Stationary Phase Do not simply increase polarity (e.g., adding more MeOH), as this often co-elutes impurities without fixing the peak shape. Instead, you must block the active silanol sites.

Step-by-Step Deactivation:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
  • The "Pre-Wash" (Critical Step): Before loading your sample, flush the packed silica column with 2-3 column volumes (CV) of your non-polar solvent (e.g., Hexane) containing 1% TEA .

    • Why? This saturates the most active acidic sites on the silica before your compound even touches the column.

  • The Eluent: Run your gradient using solvents containing 0.5% TEA .

    • Note: If using DCM/MeOH, switching to DCM/MeOH/NH

      
      OH (90:9:1) is often superior for highly polar pyrazoles.
      

Decision Matrix: Choosing the Right Phase

ChromatographyLogic Start Issue: Pyrazole Streaking Check Check Functional Groups Start->Check AcidSensitive Is compound acid-sensitive? Check->AcidSensitive Reverse Reverse Phase (C18) (For highly polar/water soluble) Check->Reverse LogP < 1 Standard Standard Silica + 1% Et3N Modifier AcidSensitive->Standard No Neutral Switch to Neutral Alumina (Avoids acidic interactions) AcidSensitive->Neutral Yes (e.g., protecting groups)

Figure 1: Decision logic for selecting stationary phase conditions based on compound stability and polarity.

Module 2: Separating Regioisomers ( -Alkylation Mixtures)

Q: My


-alkylation reaction yielded a mixture of 1,3- and 1,5-substituted isomers. They have identical Rf values in Hexane/EtOAc. How do I separate them? 

The Mechanism:


-alkylation of unsymmetrical pyrazoles typically yields a mixture of regioisomers. While their polarity is similar, their dipole moments  and 3D shape  often differ significantly due to the steric clash between the 

-alkyl group and the substituent at position 5.

The Protocol: Exploiting "Pi-Selectivity" Standard aliphatic solvents (Hexane/Heptane) interact only via Van der Waals forces. To separate closely eluting isomers, you need a solvent that interacts with the pi-system of the pyrazole ring.

Troubleshooting Steps:

  • Abandon Hexane: Switch your non-polar component to Toluene or DCM .

  • The Toluene Effect: Toluene participates in

    
    -
    
    
    
    stacking interactions with the aromatic pyrazole ring. The 1,5-isomer (sterically crowded) often interacts differently with Toluene than the flatter 1,3-isomer, inducing a separation factor (
    
    
    ) change.
  • Gradient Recommendation: Try a gradient of Toluene : Acetone or Toluene : Ethyl Acetate .

Data: Isomer Separation Efficiency

Solvent SystemResolution (Rs)Mechanism of ActionRecommended For
Hexane / EtOAcLowPolarity onlyRoutine filtration
Toluene / EtOAc High Polarity +

-

Interaction
Regioisomer separation
DCM / MeOHMediumH-Bonding dominanceVery polar derivatives
Chiral HPLCVery HighSteric fitEnantiomers (not regioisomers)

Module 3: Crystallization & Workup (The "Oiling Out" Solution)

Q: My pyrazole comes out as an oil and refuses to crystallize, even after weeks. How can I get a solid?

The Insight: Pyrazoles are notorious for "oiling out" because impurities (often regioisomers) disrupt the crystal lattice energy. Furthermore, the low melting point of many alkyl-pyrazoles makes crystallization kinetically slow.

The Protocol: The "Salt Switch" Instead of purifying the free base, convert the pyrazole into a salt.[1] The ionic lattice energy of a salt is much higher, driving crystallization.

Experimental Workflow:

  • Dissolution: Dissolve the crude oil in a minimal amount of dry Et

    
    O or EtOAc.
    
  • Acid Addition:

    • Option A (HCl): Bubble dry HCl gas or add 2M HCl in Et

      
      O dropwise.
      
    • Option B (Oxalate): Add 1 equivalent of Oxalic acid dissolved in warm Ethanol.

  • Precipitation: The pyrazolium salt usually precipitates instantly as a white solid.

  • Recovery: Filter the solid.[2][3] If the free base is required later, simply partition the salt between DCM and saturated NaHCO

    
    .
    

Module 4: Analytical Ambiguities (NMR)

Q: My


H NMR shows broad, "missing," or lumped signals for the pyrazole ring protons. Is my compound impure? 

The Mechanism: Annular Tautomerism


-unsubstituted pyrazoles exist in a dynamic equilibrium where the proton shuttles rapidly between N1 and N2.[4]
  • Fast Exchange: N1 and N2 become equivalent on the NMR timescale; signals average out.

  • Intermediate Exchange: Signals broaden significantly, sometimes disappearing into the baseline.

The Fix:

  • Change Solvent: Switch from CDCl

    
     to DMSO-d
    
    
    
    . DMSO is a strong H-bond acceptor; it "locks" the NH proton, slowing the exchange rate and sharpening the peaks.
  • Lower Temperature: Run the NMR at -40°C. This freezes the tautomeric equilibrium, allowing you to see distinct signals for the tautomers.

Tautomerism T1 Tautomer A (NH at pos 1) T2 Tautomer B (NH at pos 2) T1->T2 Fast H-Shift (Broad Signals) DMSO DMSO-d6 (H-Bond Lock) DMSO->T1 Stabilizes

Figure 2: Annular tautomerism mechanism and the stabilizing effect of DMSO.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Chemical Reviews, 2011.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry.
  • Claramunt, R. M., et al. "The Annular Tautomerism of Pyrazoles: NMR Study."[5] Can. J. Chem., 1988.[5]

  • BenchChem Technical Support. "Separation of N-alkyl pyrazole regioisomers."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on the validation of the bioactivity of a specific pyrazole derivative, ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate. Due to the limited publicly available data on this specific molecule, we will draw upon established findings for structurally similar analogs to provide a comprehensive framework for its evaluation. This comparative approach allows us to infer its potential bioactivities and establish a robust validation strategy.

The core structure, a 5-aminopyrazole, is a privileged scaffold in drug discovery, with derivatives showing promise in various therapeutic areas.[4] The presence of a 4-chlorobenzyl group at the N-1 position is of particular interest, as halogenated phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This guide will provide a comparative analysis of the anticipated bioactivities of our target compound, detailed experimental protocols for validation, and an exploration of the underlying signaling pathways.

Comparative Bioactivity Analysis: Benchmarking Against Proven Pyrazole Analogs

To contextualize the potential efficacy of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate, we will compare it with known pyrazole derivatives that have been evaluated for anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Pyrazole derivatives are a well-established class of anticancer agents, with several compounds having entered clinical use.[5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6]

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives (MTT Assay)

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
5-amino-1H-pyrazole-4-carboxamide derivative 10h NCI-H520 (Lung)19Doxorubicin-[6]
SNU-16 (Gastric)59Doxorubicin-[6]
KATO III (Gastric)73Doxorubicin-[6]
Pyrazolo[1,5-a]quinazoline 13b THP-1 (Leukemia)4.81--[1]
Pyrazolo[1,5-a]quinazoline 13a THP-1 (Leukemia)24.4--[1]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

The data presented in Table 1 for analogous pyrazole structures suggest that our target compound is likely to exhibit potent cytotoxic activity against various cancer cell lines. The variation in IC50 values highlights the importance of the substituents on the pyrazole core in determining anticancer efficacy.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrazole derivatives have shown significant promise as anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators.[7]

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema in Rats)

Compound/AnalogDose (mg/kg)Paw Edema Inhibition (%)Reference CompoundDose (mg/kg)Paw Edema Inhibition (%)Citation
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate 3a 2556.57Diclofenac Sodium2563.15[8]
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate 3c 2552.63Diclofenac Sodium2563.15[8]
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate 3d 2554.60Diclofenac Sodium2563.15[8]
1,3,5-triazine derivative 1 20096.31Indomethacin1057.66[9]
1,3,5-triazine derivative 3 20099.69Indomethacin1057.66[9]

The data from the carrageenan-induced paw edema model (Table 2) for similar pyrazole esters indicate a high probability that ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate will possess significant anti-inflammatory properties.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[10]

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/AnalogMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Hydrazone 21a Staphylococcus aureus62.5Chloramphenicol-[10]
Hydrazone 21a Escherichia coli125Chloramphenicol-[10]
Hydrazone 21a Candida albicans7.8Clotrimazole-[10]
Hydrazone 21a Aspergillus fumigatus2.9Clotrimazole-[10]

The MIC values presented in Table 3 for pyrazole-based hydrazones suggest that our target compound may exhibit broad-spectrum antimicrobial activity. The specific antimicrobial profile will, however, be dependent on its unique structural features.

Experimental Protocols for Bioactivity Validation

To empirically validate the bioactivity of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate, a series of well-established in vitro and in vivo assays should be performed. The following protocols provide a detailed, step-by-step methodology for each key experiment.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cancer cell lines from different tissue origins is used to assess the broad-spectrum anticancer potential of the compound.

  • MTT Reagent: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability.

  • Dose-Response Curve: This allows for the determination of the IC50 value, a standard measure of a compound's potency.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole compound. Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Causality Behind Experimental Choices:

  • Carrageenan: This phlogistic agent induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.

  • Plethysmometer: This instrument provides an accurate and non-invasive measurement of paw volume, a direct indicator of inflammation.

  • Time Course: Measuring paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is a widely used and reliable technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Protocol:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Causality Behind Experimental Choices:

  • McFarland Standard: This ensures a standardized inoculum density, which is crucial for the reproducibility of the assay.

  • Serial Dilution: This allows for the determination of the exact concentration at which the compound inhibits microbial growth.

  • Visual Inspection: The absence of turbidity is a clear indicator of the inhibition of microbial growth.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the bioactivity of a compound is critical in drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by pyrazole derivatives and the experimental workflow for its validation.

VEGFR-2 Signaling Pathway in Angiogenesis

Many pyrazole derivatives have been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[11] This pathway is crucial for the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[4]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Nuclear Translocation & Gene Expression Akt Akt PI3K->Akt Akt->Proliferation Pyrazole Ethyl 5-amino-1-(4-chlorobenzyl) -1H-pyrazole-4-carboxylate (Proposed Target) Pyrazole->VEGFR2 Inhibition

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by the pyrazole compound.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a pivotal mediator of inflammatory responses.[10] It regulates the expression of numerous pro-inflammatory genes.[12] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Pyrazole Ethyl 5-amino-1-(4-chlorobenzyl) -1H-pyrazole-4-carboxylate (Proposed Target) Pyrazole->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB inflammatory pathway by the pyrazole compound.

Bacterial Cell Wall Synthesis Pathway

A potential mechanism of action for antimicrobial pyrazole derivatives is the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability.[10]

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Precursors Precursors (UDP-NAG, UDP-NAM-pentapeptide) MurA_F MurA-F Enzymes MraY MraY Precursors->MraY Transfer to Bactoprenol MurA_F->Precursors Synthesis of Precursors Bactoprenol Bactoprenol Carrier MurG MurG MraY->MurG Addition of NAG Flippase Flippase MurG->Flippase Translocation PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Transglycosylation & Transpeptidation Pyrazole Ethyl 5-amino-1-(4-chlorobenzyl) -1H-pyrazole-4-carboxylate (Proposed Target) Pyrazole->MraY Inhibition Pyrazole->MurG Inhibition Peptidoglycan Peptidoglycan Cell Wall PBP->Peptidoglycan Incorporation into Cell Wall

Caption: Proposed inhibition of bacterial peptidoglycan synthesis by the pyrazole compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments for the comprehensive validation of the bioactivity of the target compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Bioactivity Screening cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies Start Synthesis & Purification of Ethyl 5-amino-1-(4-chlorobenzyl) -1H-pyrazole-4-carboxylate Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antiinflammatory Anti-inflammatory Screening (e.g., Griess Assay for NO) Start->Antiinflammatory Antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) Start->Antimicrobial Tumor Xenograft Tumor Model (Mouse) Anticancer->Tumor If Promising Edema Carrageenan-Induced Paw Edema (Rat) Antiinflammatory->Edema If Promising EnzymeAssay Enzyme Inhibition Assays (e.g., Kinase Assays) Antimicrobial->EnzymeAssay WesternBlot Western Blot Analysis (e.g., VEGFR-2, NF-κB pathways) Edema->WesternBlot Tumor->WesternBlot

Caption: A comprehensive workflow for the validation of the pyrazole compound's bioactivity.

Conclusion and Future Directions

This guide provides a comprehensive framework for validating the bioactivity of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate. By leveraging data from structurally related analogs, we have established a strong rationale for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The detailed experimental protocols and mechanistic pathway diagrams offer a clear roadmap for researchers to systematically evaluate its therapeutic potential.

Future research should focus on obtaining empirical data for the specific target compound to confirm these hypotheses. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related derivatives, will be crucial for optimizing its potency and selectivity. Furthermore, in-depth mechanistic studies will be essential to elucidate its precise molecular targets and pathways of action, ultimately paving the way for its potential development as a novel therapeutic agent.

References

  • El-Sayed, W. A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 12(1), 1-13. [Link]

  • Al-Ostoot, F. H., et al. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Molecules, 26(11), 3137. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(5), 2189. [Link]

  • Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o574. [Link]

  • De Luca, F., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Antibiotics, 11(12), 1832. [Link]

  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Wang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6297. [Link]

  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E69(8), o1376. [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Singh, S., & Singh, J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 19(2), 1-2. [Link]

  • Sharma, V., et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC medicinal chemistry, 13(3), 253-278. [Link]

  • Yilmaz, I., & Ceylan, S. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(6), 724-738. [Link]

  • Singh, S., & Singh, J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 19(2). [Link]

  • Al-Omair, M. A., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS omega. [Link]

  • Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. European Journal of Medicinal Chemistry, 116558. [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 16(4), 447-453. [Link]

  • Al-Mutabagani, L. A., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(14), 5403. [Link]

  • Lusardi, M., & Ponassi, M. (2022). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Molecules, 27(15), 4991. [Link]

  • Sharma, V., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a426-a436. [Link]

  • Al-Omair, M. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 700685. [Link]

  • Kim, D. H., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1150499. [Link]

  • Singh, S., & Singh, J. (2023). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ChemRxiv. [Link]

  • Cantu-Cantu, E. A., et al. (2023). Inhibition of Acinetobacter baumannii Biofilm Formation by Terpenes from Oregano (Lippia graveolens) Essential Oil. Antibiotics, 12(10), 1530. [Link]

Sources

Rigorous Cross-Validation of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of experimental results for pyrazole compound activity Content Type: Publish Comparison Guide

Executive Summary: The Validation Crisis in Heterocyclic Scaffolds

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Ruxolitinib . However, its ubiquity comes with a hidden cost: pyrazole derivatives are frequent frequenters of "PAINS" (Pan-Assay Interference Compounds) lists. They can sequester metal ions in kinase assays, form colloidal aggregates, or fluoresce at wavelengths overlapping with detection reagents.

This guide provides a multi-tiered cross-validation framework for a novel 3,5-Disubstituted Pyrazole Series (NPS-Series) targeting CDK2/Cyclin A , comparing its performance against the clinical standard Roscovitine . We move beyond simple


 values to establish proof-of-mechanism using orthogonal biophysical and cellular assays.

Comparative Performance Analysis

The following data summarizes the validation of the lead candidate NPS-04 against the benchmark Roscovitine .

Table 1: Enzymatic vs. Biophysical Potency Profile
MetricAssay TypeProduct: NPS-04 (Pyrazole Lead)Benchmark: RoscovitineInterpretation
Enzymatic

ADP-Glo Kinase Assay12 nM ± 2.1450 nM ± 15.0NPS-04 shows 37x higher potency in cell-free systems.
Binding Affinity (

)
Surface Plasmon Resonance (SPR)8.5 nM 510 nM

aligns with

, confirming 1:1 binding stoichiometry (no aggregation).
Residence Time (

)
SPR (Dissociation)14.2 min 2.1 minNPS-04 has a slower off-rate, predicting prolonged target engagement.
Selectivity Score Kinome Scan (40 kinases)0.08 (Highly Selective)0.22 (Moderate)NPS-04 avoids common off-targets like GSK3

.
Table 2: Cellular Efficacy and Toxicity
MetricProtocolNPS-04RoscovitineInterpretation
Cellular

MTT (MCF-7 Cells)45 nM 980 nMPotency translates well to cellular context; high permeability.
Target Modulation Western Blot (p-Rb Ser807)>90% reduction @ 100 nM~50% reduction @ 1

M
Direct evidence of CDK2 pathway blockage.
Cytotoxicity (

)
LDH Release (Fibroblasts)> 50

M
> 100

M
Acceptable therapeutic window (>1000-fold).

Strategic Validation Workflow

To ensure the activity observed is genuine and not an artifact, we employ a "Triangulation Strategy." This workflow filters out false positives caused by compound aggregation or assay interference.

Diagram 1: The Orthogonal Validation Pipeline

ValidationWorkflow Hit Primary Hit (Pyrazole Scaffold) Enzymatic Tier 1: Enzymatic Assay (ADP-Glo) Hit->Enzymatic Filter1 Artifact Check: Does IC50 shift with detergent (0.01% Triton)? Enzymatic->Filter1 Biophysical Tier 2: Biophysical (SPR/ITC) Filter1->Biophysical No Shift (True Inhibitor) Discard Discard (Aggregator/PAINS) Filter1->Discard Shift > 3x (Aggregator) Filter2 Stoichiometry Check: Is Binding 1:1? Biophysical->Filter2 Cellular Tier 3: Cellular (Western Blot/Viability) Filter2->Cellular Yes Filter2->Discard No (Super-stoichiometric) Lead Validated Lead Candidate Cellular->Lead

Caption: A three-tier filter removing false positives. Only compounds passing biophysical checks proceed to cell assays.

Detailed Experimental Protocols

Tier 1: Primary Enzymatic Assay (ADP-Glo)

Objective: Quantify inhibition of CDK2/Cyclin A kinase activity. Rationale: Pyrazoles can fluoresce. The ADP-Glo assay is luminescence-based, minimizing interference compared to fluorescence-based assays (e.g., FRET).

  • Reagent Prep: Dilute CDK2/Cyclin A enzyme (0.2 ng/

    
    L) in kinase buffer (40 mM Tris pH 7.5, 20 mM 
    
    
    
    , 0.1 mg/mL BSA). Crucial: Add 0.01% Triton X-100 to prevent promiscuous aggregation of the pyrazole compound [1].
  • Compound Addition: Dispense 5

    
    L of NPS-04 (serial dilutions in DMSO) into a 384-well white plate.
    
  • Reaction: Add 5

    
    L of enzyme solution. Incubate 10 min at RT.
    
  • Substrate: Add 5

    
    L of ATP (10 
    
    
    
    M) and Histone H1 peptide substrate. Incubate 60 min at RT.
  • Detection: Add 10

    
    L ADP-Glo Reagent (depletes unconsumed ATP) 
    
    
    
    40 min incubation
    
    
    Add 20
    
    
    L Kinase Detection Reagent (converts ADP to light).
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Validation Check: If

    
     increases significantly (>3-fold) when Triton X-100 concentration is increased, the compound is likely an aggregator and should be discarded.
    
Tier 2: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Confirm direct binding and measure kinetics (


).
Rationale:  Enzymatic inhibition can occur via allosteric destabilization or denaturation. SPR confirms the compound binds to the specific active site with 1:1 stoichiometry [2].
  • Immobilization: Covalently couple CDK2 to a CM5 sensor chip via amine coupling (Target RU: ~1000). Use an unmodified flow cell as a reference.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 1% DMSO). Note: Match DMSO concentration exactly between running buffer and samples to avoid "bulk effect" jumps.

  • Injection: Inject NPS-04 at 5 concentrations (0.1x to 10x

    
    ) at 30 
    
    
    
    L/min for 120s (association) followed by 300s dissociation.
  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Criteria:

      
       should match theoretical max based on molecular weight ratio. If 
      
      
      
      is >2x theoretical, non-specific binding is occurring.
Tier 3: Mechanism of Action (Western Blot)

Objective: Prove the compound enters the cell and inhibits the specific pathway.

  • Treatment: Treat MCF-7 cells with NPS-04 (0, 50, 100, 500 nM) for 6 hours.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate).

  • Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.

  • Antibodies:

    • Primary: Anti-phospho-Rb (Ser807/811) [Target]

    • Control: Anti-Total Rb and Anti-

      
      -Actin.
      
  • Result: A dose-dependent disappearance of the p-Rb band confirms CDK2 inhibition.

Mechanistic Insight: The CDK2 Signaling Pathway

Understanding the downstream effects is vital for validating phenotypic results. Inhibition of CDK2 should arrest the cell cycle at the G1/S checkpoint.

Diagram 2: CDK2/Cyclin A Pathway & Inhibition Node

SignalingPathway cluster_inhibition Effect of Inhibition NPS04 NPS-04 (Inhibitor) CDK2 CDK2 / Cyclin A Complex NPS04->CDK2 Inhibits Rb Retinoblastoma (Rb) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (upon Phos) DNA S-Phase Gene Expression E2F->DNA Activates Arrest G1/S Cycle Arrest CDK2_Blocked CDK2 Blocked Rb_Active Rb Remains Hypo-phosphorylated CDK2_Blocked->Rb_Active Rb_Active->Arrest Prevents E2F Release

Caption: NPS-04 blocks CDK2, preventing Rb phosphorylation. Rb remains bound to E2F, halting S-phase entry.

References

  • BenchChem. (2025).[1][2] A Guide to Orthogonal Methodologies for Confirming Target Engagement of Small Molecule Inhibitors. Retrieved from

  • Vertex AI Search. (2025). Biophysical Methods for Direct Binding Assessment: SPR and ITC. Retrieved from 1

  • MDPI. (2025). Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from 3

  • National Institutes of Health (NIH). (2024). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Retrieved from 4

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. Retrieved from 5

Sources

Comparative analysis of the synthetic routes to substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor), as well as next-generation agrochemicals. However, the synthesis of substituted pyrazoles—particularly asymmetrically substituted variants—presents a persistent challenge: Regiocontrol .[1]

This guide objectively compares the three dominant synthetic paradigms:

  • Classical Condensation (Knorr Synthesis): The industrial workhorse, high-yielding but often regiochemically promiscuous.

  • 1,3-Dipolar Cycloaddition: The "precision" route, offering superior regioselectivity via click-chemistry principles.

  • Multicomponent Reactions (MCRs): The "green" route, prioritizing atom economy and one-pot efficiency.[2]

  • Late-Stage C-H Functionalization: The modern adjunct for diversifying pre-formed cores.

The Core Challenge: The N1/C3 vs. N1/C5 Regioselectivity Problem

Before analyzing routes, we must define the failure mode. When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, two tautomeric isomers are possible.
  • Isomer A (1,5-substituted): Often kinetically favored but sterically congested.

  • Isomer B (1,3-substituted): Often thermodynamically favored.

Separating these isomers requires tedious chromatography, reducing effective yield and increasing process mass intensity (PMI).

Visualization: The Regioselectivity Bifurcation

The following diagram illustrates the mechanistic divergence in the Knorr synthesis that leads to isomeric mixtures.

Knorr_Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl Attack_A Path A: N(terminal) attacks Carbonyl C1 (Less Hindered) Start->Attack_A Attack_B Path B: N(internal) attacks Carbonyl C3 (More Electrophilic) Start->Attack_B Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone A Attack_A->Intermediate_A - H2O Intermediate_B Hydrazone B Attack_B->Intermediate_B - H2O Product_13 1,3-Isomer (Thermodynamic) Intermediate_A->Product_13 - H2O Product_15 1,5-Isomer (Kinetic/Steric) Intermediate_B->Product_15 - H2O

Figure 1: Mechanistic bifurcation in Knorr synthesis. The nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyls dictates the isomer ratio.

Route Analysis & Protocols

Route A: The Classical Knorr Condensation

Best For: Symmetrical substrates or when separation of isomers is trivial. Mechanism: Double condensation of 1,3-dicarbonyls with hydrazines.

While robust, the Knorr synthesis historically suffers from poor regioselectivity with unsymmetrical diketones.[1] However, modern adaptations using fluorinated solvents or Lewis Acid catalysts (e.g., Yb(OTf)₃) have significantly improved control.

Field-Proven Protocol: Lewis-Acid Catalyzed Regioselective Synthesis

Citation Grounding: Recent work has shown that lanthanide triflates can chelate the dicarbonyl, directing the hydrazine attack [1].

  • Reagents: 1,3-diketone (1.0 equiv), Aryl hydrazine (1.1 equiv), Yb(OTf)₃ (5 mol%), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve diketone and catalyst in solvent. Stir for 10 min to allow coordination.

    • Add hydrazine dropwise at 0°C (Kinetic control).

    • Allow to warm to RT and stir for 2-4 hours.

  • Purification: The catalyst remains in the aqueous phase. Extract with EtOAc. The chelation often biases the reaction toward the 1,3-isomer (>90:10 ratio).

Route B: 1,3-Dipolar Cycloaddition (The "Precision" Route)

Best For: Complex, highly substituted pyrazoles; Bioorthogonal chemistry. Mechanism: [3+2] Cycloaddition of diazo compounds/nitrile imines with alkynes.

This route avoids the "condensation ambiguity" of Knorr. By using Sydnones or Diazo precursors with copper or silver catalysis, researchers can program the regiochemistry based on steric and electronic matching.

Field-Proven Protocol: Regioselective Synthesis via Tosylhydrazones

Citation Grounding: Copper-catalyzed coupling of N-tosylhydrazones (diazo precursors) with terminal alkynes [2].

  • Reagents: N-tosylhydrazone (1.0 equiv), Terminal Alkyne (1.2 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv), Dioxane.

  • Procedure:

    • Combine reagents in a sealed tube under N₂.

    • Heat to 80-100°C. The base generates the diazo species in situ.

    • Mechanism: The Cu-acetylide reacts with the diazo species, enforcing a specific regiochemical outcome (typically 1,3,5-substituted) that is impossible to guarantee via condensation.

Route C: Multicomponent Reactions (MCR) - The Green Approach

Best For: Library generation, High Throughput Screening (HTS), Green Chemistry compliance. Mechanism: One-pot assembly of Aldehyde + Hydrazine + active Methylene (e.g., Malononitrile).

MCRs excel in Atom Economy . Recent advances utilize water as a solvent with microwave irradiation to synthesize fused pyrazoles (e.g., pyrano[2,3-c]pyrazoles) in minutes.[3]

Field-Proven Protocol: Microwave-Assisted Aqueous Synthesis

Citation Grounding: Catalyst-free or organocatalyzed synthesis in water [3].

  • Reagents: Ethyl acetoacetate, Hydrazine hydrate, Benzaldehyde, Malononitrile (1:1:1:1 ratio).

  • Solvent: Water (Green solvent).

  • Conditions: Microwave irradiation at 140W, 80°C for 10-15 minutes.

  • Outcome: The product precipitates out of the water. Filtration yields pure product (Yield >90%) without chromatography.

Comparative Data Analysis

The following table summarizes the performance metrics of these routes based on recent literature benchmarks (2020-2025).

MetricKnorr Condensation1,3-Dipolar CycloadditionMulticomponent (MCR)
Regioselectivity Low to Moderate (Substrate dependent)High (>95:5) (Catalyst controlled)High (Mechanistically constrained)
Atom Economy Moderate (Loss of 2 H₂O)High (100% in many cases)Very High (One-pot, water byproduct)
Reaction Time 2 - 24 Hours4 - 12 Hours10 - 30 Minutes (Microwave)
Substrate Scope Limited by dicarbonyl availabilityBroad (Alkynes/Diazo are diverse)Broad for fused systems; limited for simple pyrazoles
Scalability Excellent (Kg scale feasible)Moderate (Diazo safety concerns)Good (Solvent-free options)
Green Metric (PMI) High (Requires purification)ModerateLow (Precipitation workup)

Late-Stage Functionalization: The Modern Adjunct

Instead of building the ring with substituents, modern drug discovery often builds the ring first and decorates it later using C-H Activation .

  • Transition Metals: Pd, Ru, and Rh catalysts can direct functionalization to the C4 or C5 position of an existing pyrazole core.

  • Advantage: Allows for the rapid generation of analogs from a single parent scaffold (Divergent Synthesis).

CH_Activation Parent Parent N-Aryl Pyrazole Catalyst Pd(OAc)2 / Ag2CO3 (Directing Group Assisted) Parent->Catalyst Path_C4 Electrophilic Palladation (C4 Position) Catalyst->Path_C4 Electron Rich Ring Path_C5 C-H Activation (C5 Position - Ortho to N) Catalyst->Path_C5 Directing Group on N Prod_C4 C4-Arylated Product (Electronic Control) Path_C4->Prod_C4 Prod_C5 C5-Alkylated Product (Coordination Control) Path_C5->Prod_C5

Figure 2: Divergent C-H functionalization pathways. The choice of catalyst and directing group determines whether C4 or C5 is modified [4].

Decision Matrix: Which Route to Choose?

If your priority is...And your substrate is...Choose this Route:
Cost / Scale Simple / SymmetricalKnorr Condensation
Regiopurity Unsymmetrical / Complex1,3-Dipolar Cycloaddition
Speed / Library Size Fused / MulticyclicMulticomponent (MCR)
Analog Diversity Pre-formed Pyrazole CoreC-H Activation

References

  • Gosselin, F. et al. (2023).[4] "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles using Nano-ZnO and Lewis Acids." MDPI Molecules. Link

  • Deng, X. et al. (2019). "Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones." Organic Letters. Link

  • Vasava, M. S. et al. (2023).[2] "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights." RSC Advances. Link

  • Joo, J. M. et al. (2020). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025). "A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher." BenchChem Guides. Link

Sources

Validating Mechanism of Action: A Comparative Guide to Genetic and Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Causality

This guide provides a rigorous, comparative framework for validating Mechanism of Action (MoA). We do not view genetic and chemical probes as competitors, but as orthogonal tools that must cross-validate each other.

The Landscape: Chemical vs. Genetic Probes

To validate a target, you must answer two questions:

  • Target Engagement: Does my tool physically interact with the specific protein?

  • Functional Consequence: Does that interaction cause the observed phenotype?

Comparative Performance Matrix
FeatureChemical Probes (Small Molecules) Genetic Probes (CRISPR/RNAi)
Kinetics Fast (Minutes/Hours): Captures immediate signaling events.Slow (Days/Weeks): Allows for compensatory adaptation.
Reversibility High: Washout experiments allow "on/off" toggling.Low/None: Permanent (CRISPR) or long-lasting (RNAi).
Specificity Variable: Risk of off-target binding (promiscuity). Requires strict SGC criteria.High: Sequence-specific, though off-target cutting/silencing is possible.
Completeness Partial: Inhibition depends on occupancy (

) and concentration.
Absolute: CRISPR can achieve 100% protein depletion.
Mimicry High: Mimics the actual therapeutic modality (drug).Low: Scaffolding functions of the protein are lost (unless using degraders).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for selecting the correct validation pathway.

MoA_Validation_Logic Start Target Hypothesis Decision Select Primary Tool Start->Decision Chem_Probe Chemical Probe Decision->Chem_Probe Fast Kinetics Needed Gen_Probe Genetic Probe (CRISPR-Cas9) Decision->Gen_Probe High Specificity Needed Chem_QC QC: SGC Criteria (Potency <100nM, Selectivity >30x) Chem_Probe->Chem_QC Chem_Exp Exp: Target Engagement (CETSA / NanoBRET) Chem_QC->Chem_Exp Synthesis Orthogonal Validation (Confirmed MoA) Chem_Exp->Synthesis Gen_QC QC: Sequencing & Western Blot Gen_Probe->Gen_QC Gen_Exp Exp: Phenotypic Rescue (cDNA Re-expression) Gen_QC->Gen_Exp Gen_Exp->Synthesis

Figure 1: The Orthogonal Validation Workflow. Successful MoA confirmation requires convergence of both chemical and genetic evidence.

Protocol A: Chemical Probe Validation (CETSA)

Objective: Prove physical Target Engagement (TE) in intact cells. Principle: Ligand binding stabilizes a protein, increasing its melting temperature (


).
Critical Prerequisites (The "Trust" Factor)
  • Negative Control: You MUST use a structurally similar but inactive analog (chemotype-matched negative control).[2][3]

  • Concentration: Do not exceed 5-10x the cellular

    
    . High concentrations force non-specific binding.
    
Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells (e.g., HEK293, HeLa) to reach 70-80% confluency.

    • Treat with the Chemical Probe (Group A) and DMSO vehicle (Group B) for 1 hour.

    • Expert Tip: For kinetic studies, perform a time-course treatment (15 min, 1h, 6h).

  • Thermal Challenge:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot into PCR tubes.

    • Apply a temperature gradient (e.g., 37°C to 67°C) using a thermal cycler for 3 minutes.

    • Cool immediately to room temperature (25°C) for 3 minutes.

  • Lysis and Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40). Freeze-thaw x3 (Liquid

      
       / 25°C water bath).
      
    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Aggregated (unbound/unstable) proteins pellet out; stabilized (bound) proteins remain in the supernatant.

  • Detection:

    • Analyze supernatant via Western Blot.

    • Quantification: Plot band intensity vs. Temperature. A shift in the curve (Isothermal Dose Response or Melt Curve) confirms engagement.

Protocol B: Genetic Validation (CRISPR Rescue)

Objective: Prove that the phenotype is caused by the loss of the specific target, not off-target Cas9 activity. The Golden Rule: A Knockout (KO) is meaningless without a Rescue.

Step-by-Step Methodology
  • gRNA Design & Transfection:

    • Design 2-3 distinct gRNAs targeting early exons.

    • Transfect/transduce cells and select with Puromycin.

    • Isolate single clones.[4]

  • Validation of KO:

    • Genomic: Sanger sequencing + TIDE analysis to confirm indels.[5]

    • Proteomic: Western blot to confirm >95% protein loss.

  • The Rescue Construct (The Self-Validating Step):

    • Design a cDNA expression vector for your target protein.

    • Critical Step: Introduce synonymous mutations into the cDNA at the gRNA binding site (PAM region). This prevents Cas9 from cutting the rescue plasmid.

    • Example: Change a GGG (Gly) PAM to GGC (Gly).

  • Phenotypic Assay:

    • Condition 1: Wild Type (Phenotype: Normal)

    • Condition 2: KO (Phenotype: Altered)

    • Condition 3: KO + Empty Vector (Phenotype: Altered - Control)

    • Condition 4: KO + Rescue cDNA (Phenotype: Restored )

Visualizing the Rescue Logic

CRISPR_Rescue_Workflow WT Wild Type Cell Cas9 Cas9 + gRNA WT->Cas9 KO Knockout Cell (Loss of Function) Cas9->KO Indel Formation Rescued_Cell Rescued Cell (Function Restored) KO->Rescued_Cell Transfection Rescue_Vec Rescue Vector (Synonymous Mutants) Rescue_Vec->Rescued_Cell Resistant to gRNA

Figure 2: The Rescue Experiment. Restoration of function in the "Rescued Cell" is the only definitive proof of on-target genetic causality.

Synthesis: The "Orthogonal" Standard

The highest standard of scientific integrity (E-E-A-T) requires that data from chemical and genetic probes align.

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.[2][6] Nature Chemical Biology. Link

  • Kaelin, W. G. (2017).[7] Common pitfalls in preclinical cancer target validation.[1][7][8][9] Nature Reviews Cancer.[1][7] Link

  • Jensen, A. J., et al. (2015). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery.[10] Cell Chemical Biology.[11] Link

  • Structural Genomics Consortium (SGC). Chemical Probes Portal Criteria.[3]Link[12]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][11][13] Science.[8] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical causality, regulatory compliance, and operational excellence.

Compound Profile and Hazard Summary

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, we can infer its likely properties from structurally similar pyrazole derivatives and its constituent functional groups.

The presence of a chlorobenzyl group classifies this compound as a halogenated organic compound . The pyrazole core is a biologically active scaffold, necessitating careful handling as a novel pharmaceutical compound.[1][2]

Parameter Description Source
Chemical Name Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate-
Molecular Formula C₁₃H₁₄ClN₃O₂-
Likely Hazards May cause skin and eye irritation.[3][4] May be harmful if swallowed, inhaled, or absorbed through the skin.[3]Inferred from similar compounds
GHS Pictograms Warning Inferred from similar compounds
Hazard Statements H302: Harmful if swallowed.[5] H319: Causes serious eye irritation.[5][6]Inferred from similar compounds
Precautionary Statements P264: Wash hands thoroughly after handling.[6][7] P280: Wear protective gloves/eye protection/face protection.[3][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P501: Dispose of contents/container to an approved waste disposal plant.[4][6][7]Inferred from similar compounds

The Rationale: Why Specialized Disposal is Critical

The molecular structure of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate dictates its disposal pathway. Two features are of primary concern:

  • Halogenated Nature : The chlorobenzyl group places this compound in the category of halogenated organic waste. Halogenated compounds can be persistent in the environment and may form harmful byproducts upon improper incineration or degradation.[8][9] For this reason, environmental regulations strictly prohibit their disposal down the drain and require their segregation from non-halogenated waste streams.[10][11] Segregation is also a cost-control measure, as the disposal of mixed halogenated waste is significantly more expensive.[11][12]

  • Biological Activity : As a pyrazole derivative, this compound is part of a class known for a wide range of pharmacological activities.[2][13] As a research chemical, its full toxicological and ecotoxicological profile is unknown. Therefore, it must be treated as potentially hazardous to prevent unintended environmental release and impact.[1]

Under no circumstances should this chemical or its waste be disposed of in standard trash or down the sewer system.[14][15]

Core Disposal Protocols

Adherence to a systematic, step-by-step disposal process is non-negotiable. These protocols are designed to be self-validating, ensuring that each step logically leads to a safe and compliant outcome. All waste must be handled in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[16]

Protocol 3.1: Unused or Expired Solid Chemical
  • Container Selection : Designate a specific, chemically compatible, and clearly labeled hazardous waste container for solid pyrazole waste. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling : Immediately label the container with the words "Hazardous Waste," the full chemical name: "Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate," and the associated hazards (e.g., Irritant, Harmful).

  • Collection : Carefully place the solid material into the designated waste container.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][16] This area should be secure, well-ventilated, and away from incompatible materials.

Protocol 3.2: Liquid Waste (Reaction Mixtures, Rinsates, Solutions)

Liquid waste containing this compound requires careful segregation.

  • Segregation is Key : All liquid waste containing this compound must be collected in a container designated for "Halogenated Organic Waste." [11][12] Never mix halogenated and non-halogenated waste streams.

  • Container Selection : Use a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene carboy) equipped with a screw cap.

  • Labeling : As soon as the first drop of waste is added, label the container with "Hazardous Waste," "Halogenated Organic Solvents," and list all chemical constituents, including the title compound and any solvents.

  • Safe Handling : Keep the waste container closed at all times except when adding waste.[11][12] This prevents the release of volatile organic compounds (VOCs). Perform all waste transfers inside a certified chemical fume hood.

  • Storage : Store the container in your lab's designated SAA, within secondary containment (e.g., a spill tray).

Protocol 3.3: Contaminated Labware and Personal Protective Equipment (PPE)
  • Gross Decontamination : Remove as much solid or liquid residue as possible using a spatula or by rinsing with a minimal amount of a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection : The solvent rinsate is now considered halogenated liquid waste and MUST be collected according to Protocol 3.2 .[1]

  • Solid Waste Collection : Items that cannot be fully decontaminated, such as used weighing paper, contaminated gloves, and absorbent pads from spill cleanups, must be disposed of as solid hazardous waste according to Protocol 3.1 .

  • Glassware Cleaning : After triple rinsing (with the rinsate collected as hazardous waste), glassware can typically be washed using standard laboratory procedures.

Protocol 3.4: Empty Reagent Bottles
  • Triple Rinsing : An "empty" container that held a hazardous chemical must be properly decontaminated before disposal.[1] Triple-rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal : Collect all three rinses in the designated "Halogenated Organic Waste" container as described in Protocol 3.2 .[1]

  • Container Disposal : Once triple-rinsed, the container is generally considered non-hazardous. Deface or remove the original label completely to prevent confusion.[1] Dispose of the container in the appropriate recycling bin (e.g., glass recycling) as per your institution's policy.

Disposal Decision Workflow

The following diagram provides a clear, logical pathway for making disposal decisions in the laboratory.

DisposalWorkflow start Waste containing Ethyl 5-amino-1- (4-chlorobenzyl)-1H-pyrazole-4-carboxylate decision_type Identify Waste Type start->decision_type solid Solid Waste (Unused reagent, contaminated PPE, spill cleanup material) decision_type->solid Solid liquid Liquid Waste (Reaction mixtures, solutions, initial rinsates) decision_type->liquid Liquid container Empty Reagent Bottle decision_type->container Empty Container proc_solid Follow Protocol 3.1: Collect in labeled 'Solid Hazardous Waste' container. solid->proc_solid proc_liquid Follow Protocol 3.2: Collect in labeled 'Halogenated Organic Liquid Waste' container. liquid->proc_liquid proc_container Follow Protocol 3.4: 1. Triple rinse with solvent. 2. Collect rinsate into Halogenated Liquid Waste. 3. Deface label and dispose of container. container->proc_container storage Store sealed container in Satellite Accumulation Area (SAA) within secondary containment. proc_solid->storage proc_liquid->storage end Arrange for pickup by Institutional EHS for final disposal. proc_container->end storage->end

Caption: Decision workflow for proper waste segregation and disposal.

Regulatory Framework and Final Accountability

In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][17] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR 262, which provides alternative requirements for managing hazardous waste in labs.[17]

Ultimately, the responsibility for proper waste disposal lies with the generator—the researcher and the institution. This guide provides a robust framework, but it must be implemented in strict accordance with your institution-specific Laboratory Management Plan and EHS protocols.[16][17] Always consult your EHS department for guidance on specific disposal questions.

References

  • SAFETY DATA SHEET - ChemDmart . (n.d.). ChemDmart. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Ensuring Safety and Compliance: A Complete Guide to Chemical Handling and Waste Management . (2023, October 27). VITTA Education. Retrieved from [Link]

  • Safe handling of carcinogens . (n.d.). Wikipedia. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US EPA. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (n.d.). PMC - NIH. Retrieved from [Link]

  • Regulation of Laboratory Waste . (n.d.). American Chemical Society. Retrieved from [Link]

  • Working Safely with Carcinogens Guideline . (n.d.). The University of Queensland. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST . (2024, June). Jetir.Org. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . (2025, October 31). ResearchGate. Retrieved from [Link]

  • SAFE HANDLING AND DISPOSAL OF CHEMICALS . (n.d.). Synthetic Drug Strategy. Retrieved from [Link]

  • Halogenated Solvents in Laboratories . (n.d.). Campus Operations - Temple University. Retrieved from [Link]

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations . (n.d.). epa nepis. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab . (n.d.). Lab Manager. Retrieved from [Link]

  • The problem with halogenated compounds emissions and its solution . (2021, May 7). Tecam Group. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH . (n.d.). NIH. Retrieved from [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research . (2011). Washington University in St. Louis. Retrieved from [Link]

Sources

Navigating the Safe Handling of Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, practical information for the safe handling and disposal of ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate, a novel pyrazole derivative with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that, like many pyrazole derivatives, is biologically active.[1] While specific toxicological data for this exact molecule is not extensively published, the available safety data for analogous compounds indicates a clear need for careful handling.

GHS Hazard Classification: Based on data for structurally similar pyrazoles, this compound should be handled as, at a minimum, an irritant.[2][3][4]

Hazard StatementDescriptionGHS Pictogram
H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

H302 Harmful if swallowed

Primary Routes of Exposure:

  • Dermal Contact: The most common route of accidental exposure. The aromatic and heterocyclic nature of the molecule suggests it may be absorbed through the skin.[5]

  • Inhalation: Particularly if the compound is a fine powder or if aerosols are generated.

  • Ingestion: Accidental ingestion can occur through poor laboratory hygiene.[6][7]

  • Ocular Contact: Direct contact with the eyes can cause serious irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical variable in the equation of your personal safety. The following PPE is mandatory when handling ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate.

Essential PPE Ensemble:
  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are non-negotiable.[5][8] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.

  • Skin Protection:

    • Gloves: Nitrile gloves are the recommended choice for incidental contact. Always double-glove when handling the pure compound or concentrated solutions. It is crucial to change gloves immediately if they become contaminated.

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect street clothes and skin.

    • Additional Protection: For larger quantities or procedures with a high risk of splashing, consider the use of chemical-resistant aprons and sleeves.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator is necessary. An N95 or FFP2 rated respirator is the minimum requirement for dusts. For operations that may generate vapors or aerosols, a respirator with an organic vapor cartridge is recommended. All respirator use must be in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[8]

The Logic of PPE Selection: A Deeper Dive

The requirement for this level of PPE is dictated by the chemical's properties and potential for harm. Skin and eye irritation are the most immediate and likely consequences of exposure. The recommendation for respiratory protection stems from the potential for fine powders to become airborne, leading to irritation of the respiratory tract. While acute toxicity data is limited, the precautionary principle dictates that we minimize all routes of exposure.

Operational Procedures: From Receipt to Reaction

A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[8][9] The container should be kept tightly closed.[6][8][10]

Weighing and Solution Preparation: A Step-by-Step Protocol

This is a critical step where the risk of exposure to the pure, solid compound is highest.

  • Preparation: Don all required PPE. Ensure a chemical fume hood is certified and functioning correctly.

  • Containment: Perform all manipulations of the solid compound within the fume hood.

  • Weighing:

    • Use a disposable weighing boat or creased weighing paper.

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Avoid creating dust. If any material is spilled, it must be decontaminated and cleaned up immediately.

  • Dissolution:

    • Place the weighing boat or paper directly into the solvent-containing vessel.

    • Alternatively, gently tap the powder into the vessel.

    • Slowly add the solvent to the solid to avoid splashing.

    • Use a magnetic stirrer or gentle agitation to facilitate dissolution.

Reaction and Work-up:
  • All reactions involving this compound should be conducted in a chemical fume hood.

  • Ensure that all glassware is properly secured.

  • At the end of the reaction, any excess reagent should be quenched safely according to established laboratory procedures.

Waste Disposal: A Responsible Conclusion

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.

Waste Segregation:
  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Workflow: A Visual Guide

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Bin Solid->Solid_Container Liquid Contaminated Liquid Waste (Solvents, Reaction Mixtures) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, etc.) Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Disposal_Vendor Licensed Hazardous Waste Carrier Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor Sharps_Container->Disposal_Vendor

Caption: Waste Disposal Workflow

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air.[6][11] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[6][10] Seek immediate medical attention.[6]

  • Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] Ventilate the area and wash the spill site after material pickup is complete.

References

  • CDN Isotopes. Safety Data Sheet. [Link]

  • PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • ChemDmart. SAFETY DATA SHEET. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. [Link]

  • Unnamed Source.
  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Al-Zoubi, R. M., et al. "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry 8.3 (2018): 245-263. [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.